molecular formula C3HBr2N3O2 B012158 3,5-Dibromo-4-nitro-1H-pyrazole CAS No. 104599-36-2

3,5-Dibromo-4-nitro-1H-pyrazole

Cat. No.: B012158
CAS No.: 104599-36-2
M. Wt: 270.87 g/mol
InChI Key: HUEFSFAVCVCTAX-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C3HBr2N3O2 and its molecular weight is 270.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEFSFAVCVCTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547292
Record name 3,5-Dibromo-4-nitro-1H-pyrazole
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Molecular Weight

270.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104599-36-2
Record name 3,5-Dibromo-4-nitro-1H-pyrazole
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Record name 3,5-dibromo-4-nitro-1H-pyrazole
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Foundational & Exploratory

3,5-Dibromo-4-nitro-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3,5-Dibromo-4-nitro-1H-pyrazole

For inquiries, please contact: Senior Application Scientist, Gemini Division.

Abstract

This compound is a highly functionalized heterocyclic compound poised as a versatile building block for synthetic chemistry and drug discovery. The convergence of three key functional groups on the pyrazole core—two reactive bromine atoms and an electron-withdrawing nitro group—endows this molecule with a unique and powerful reactivity profile. This guide provides a comprehensive analysis of its chemical properties, a proposed synthetic pathway, and its significant potential as a precursor for developing diverse molecular libraries. We will explore its utility in reactions such as N-alkylation, nucleophilic aromatic substitution (SNAr), nitro group reduction, and cross-coupling, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a range of diseases from cancer to erectile dysfunction.[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique geometric and electronic framework for interacting with biological targets.[2] The strategic functionalization of this core is paramount in drug discovery. This compound (Figure 1) represents an advanced intermediate, where the substituent pattern is deliberately designed for sequential, regioselective chemical transformations. The two bromine atoms at the C3 and C5 positions serve as excellent leaving groups, while the C4-nitro group acts as a powerful activating group and a precursor to a key amine functionality.[3][4]

Figure 1. Structure of this compound.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data is not widely available in peer-reviewed literature, a profile can be constructed from supplier information and computational models.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. These values are critical for planning reactions, particularly for calculating molar equivalents and understanding potential solubility and distribution characteristics in biphasic systems.

PropertyValueSource
CAS Number 104599-36-2[5][6]
Molecular Formula C₃HBr₂N₃O₂[5][6]
Molecular Weight 270.87 g/mol [6][7]
IUPAC Name This compound[6]
Purity ≥97% (Typical Commercial Grade)[7]
Storage 4°C, protected from light[7]
Computed LogP 1.84 - 2.1[6][7]
Computed TPSA 71.82 Ų[7]
Spectroscopic Analysis (Predicted)

Experimental spectra for this compound are not readily found in public databases. However, its key spectral features can be predicted based on its symmetrical structure and the electronic nature of its substituents. A trustworthy validation of any synthesis of this compound would rely on acquiring and interpreting this data.

  • ¹H NMR: The spectrum is expected to be simple. Due to the molecule's C₂ᵥ symmetry (disregarding the N-H proton), the chemical environment of the C3 and C5 positions are identical. The primary signal would be a single, broad peak in the downfield region (typically >13 ppm) corresponding to the acidic N-H proton. The position and broadness of this signal are highly dependent on the solvent and concentration.

  • ¹³C NMR: Three distinct signals are anticipated:

    • A signal for the two equivalent carbons, C3 and C5, bearing bromine atoms.

    • A signal for the C4 carbon, which is significantly influenced by the attached nitro group.

    • Due to the symmetry, a single signal is expected for the C3 and C5 carbons.

  • FT-IR: Key vibrational bands would include a broad N-H stretch (approx. 3100-3300 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and C-Br stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺ and [M+H]⁺.

Synthesis and Purification: A Proposed Pathway

A definitive, published protocol for the synthesis of this compound is elusive. However, based on established methodologies for related pyrazoles, a robust two-step synthesis is proposed, starting from the commercially available 3,4,5-tribromo-1H-pyrazole.[8][9] This approach is designed to be a self-validating system; successful isolation and characterization of the intermediate (3,5-dibromo-1H-pyrazole) is a critical checkpoint before proceeding to the final nitration.

G start 3,4,5-Tribromo-1H-pyrazole step1 Step 1: Selective Debromination Reagents: n-BuLi in THF Temp: -78 °C to RT start->step1 intermediate Intermediate: 3,5-Dibromo-1H-pyrazole step1->intermediate step2 Step 2: Electrophilic Nitration Reagents: HNO₃ / (CF₃CO)₂O Temp: 0 °C to RT intermediate->step2 product Final Product: This compound step2->product

Figure 2. Proposed two-step synthesis workflow.

Protocol 3.1: Synthesis of 3,5-Dibromo-1H-pyrazole (Intermediate)

Causality: This protocol utilizes the higher kinetic acidity of the C4-proton in pyrazoles, which, in the case of 3,4,5-tribromo-1H-pyrazole, corresponds to the bromine at this position being susceptible to metal-halogen exchange. Using n-butyllithium at low temperatures allows for the selective removal of the C4-bromine.[8]

Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4,5-tribromo-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~12 mL per gram of starting material).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Quenching: Quench the reaction by the slow, dropwise addition of a methanol/THF solution (2:3 v/v) at -78 °C.

  • Warm-up & Work-up: Allow the reaction to gradually warm to room temperature and stir for an additional 1.5-2 hours. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3,5-dibromo-1H-pyrazole.[8]

Protocol 3.2: Synthesis of this compound (Final Product)

Causality: The C4 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic substitution.[10] A potent nitrating system, such as one generated from nitric acid and trifluoroacetic anhydride (TFAA), is required to efficiently nitrate the already deactivated dibrominated ring.[9]

Methodology:

  • Nitrating Mixture Preparation: In a separate flask under a nitrogen atmosphere, cautiously add trifluoroacetic anhydride (TFAA, 3.0 eq) to fuming nitric acid (3.0 eq) at 0 °C. Stir for 10 minutes to pre-form the nitrating agent.

  • Reaction Setup: In the main reaction flask, dissolve the 3,5-dibromo-1H-pyrazole (1.0 eq) from Step 1 in a suitable solvent like dichloromethane or acetonitrile and cool to 0 °C.

  • Nitration: Add the pre-formed nitrating mixture dropwise to the pyrazole solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture over crushed ice. The product may precipitate. Filter the solid or, if no solid forms, extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The acidic N-H allows for N-functionalization, the nitro-activated C-Br bonds are primed for nucleophilic substitution, and the nitro group itself can be reduced to an amine for further elaboration.

G cluster_main Key Reactivity Pathways A This compound B N-Alkylated/Arylated Product A->B Base, R-X (N-Alkylation) C 5-Substituted-3-bromo -4-nitro-pyrazole A->C Nu-H (SNAr at C5) D 4-Amino-3,5-dibromo -1H-pyrazole A->D Reducing Agent (e.g., SnCl₂, Fe) (Nitro Reduction)

Figure 3. Core reactivity map for this compound.

Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The strong electron-withdrawing effect of the C4-nitro group significantly acidifies the N-H proton and, more importantly, polarizes the C-Br bonds, making the C3 and C5 positions highly electrophilic. This activation enables facile SNAr reactions with a wide range of nucleophiles, often proceeding under mild conditions. Studies on analogous structures confirm that amines readily displace one of the bromine atoms.[3]

Methodology (General for Amination):

  • Setup: In a sealed vial or round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. The organic phase is then washed, dried, and concentrated.

  • Purification: Purify the product via column chromatography.

Protocol 4.2: Reduction of the Nitro Group

Causality: The nitro group can be selectively reduced to a primary amine, a cornerstone transformation in medicinal chemistry. This amine serves as a handle for amide coupling, sulfonamide formation, or reductive amination, dramatically expanding the accessible chemical space. Standard reducing agents like tin(II) chloride or iron powder are effective.[11]

Methodology (Using SnCl₂):

  • Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Filtration & Extraction: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with the reaction solvent. The filtrate is then extracted, dried, and concentrated.

  • Purification: The crude 4-amino-3,5-dibromo-1H-pyrazole can be purified by column chromatography.

Further Synthetic Potential
  • N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles (alkyl halides, aryl halides) to install substituents at the N1 position.

  • Palladium Cross-Coupling: The C-Br bonds are suitable handles for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira, allowing for the introduction of aryl, vinyl, or alkynyl groups.[4] This is typically performed after N-protection or N-alkylation to prevent catalyst interference.

Safety and Handling

Trustworthiness: Proper handling is a self-validating system for safety and experimental reproducibility. All protocols must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hazard Identification: This compound is classified as hazardous.[6][12]

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H332: Harmful if inhaled.

  • Recommended PPE:

    • Eye Protection: Safety goggles or a face shield are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin Protection: Lab coat.

  • Handling: Avoid creating dust. Weigh and handle in a fume hood. Ensure all glassware is properly cleaned and dried before use.

  • Disposal: Dispose of chemical waste according to local institutional and governmental regulations.

Applications in Drug Discovery

This compound is not an end-product but a strategic starting material. The reactivity profile described above allows for the systematic and combinatorial synthesis of novel pyrazole libraries. By varying the nucleophile in the SNAr step, the electrophile in the N-alkylation step, and the coupling partner in a subsequent cross-coupling reaction, an immense and diverse chemical space can be explored. This approach is highly relevant for screening campaigns against kinases, proteases, and other enzyme targets where the pyrazole scaffold is known to be effective. The ability to convert the nitro group into an amine provides a critical vector for tuning solubility and introducing hydrogen-bonding interactions essential for ligand-receptor binding.

References

3,5-Dibromo-4-nitro-1H-pyrazole CAS number 104599-36-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dibromo-4-nitro-1H-pyrazole (CAS 104599-36-2) for Advanced Chemical Synthesis

Introduction

This compound, identified by CAS Number 104599-36-2, is a highly functionalized heterocyclic compound. While seemingly a niche reagent, its true value lies in its architecture: a stable pyrazole core decorated with multiple, orthogonally reactive functional groups. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide range of diseases, from cancer to erectile dysfunction.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this versatile building block, focusing on its synthesis, reactivity, and strategic application in the construction of complex molecular entities. We will delve into the causality behind its synthetic utility, offering field-proven insights to empower its effective use in research and development programs.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis. The key characteristics of this compound are summarized below.

Chemical Structure

The structure features a five-membered aromatic pyrazole ring substituted with two bromine atoms at positions 3 and 5, and a nitro group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental data, providing a quick reference for experimental planning.

PropertyValueSource
CAS Number 104599-36-2[3][4][5][6][7]
Molecular Formula C₃HBr₂N₃O₂[3][5][8]
Molecular Weight 270.87 g/mol [3][8]
Appearance Solid[9]
Topological Polar Surface Area (TPSA) 71.82 Ų[3]
LogP (Computed) 1.84 - 2.1[3][8]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Synthesis and Mechanistic Considerations

While direct literature on the synthesis of this compound is sparse, its preparation can be logically deduced from established pyrazole chemistry. The most viable route is the electrophilic nitration of 3,5-dibromo-1H-pyrazole.

Causality of the Synthetic Approach: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as nitration, preferentially occur at the C4 position, which is the most nucleophilic carbon and is sterically unhindered. The two bromine atoms at C3 and C5 are deactivating but are out-competed by the activating effect of the ring nitrogens directing the electrophile to C4.

start 3,5-Dibromo-1H-pyrazole (Starting Material) reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) reagents->reaction product This compound (Target Compound) reaction->product core This compound n_alkylation N-Alkylation/ N-Arylation core->n_alkylation N-H Proton (at N1) cross_coupling Cross-Coupling (Suzuki, Sonogashira, etc.) core->cross_coupling Br Atoms (at C3/C5) nitro_reduction Nitro Group Reduction core->nitro_reduction Nitro Group (at C4) n_substituted N-Substituted Pyrazole n_alkylation->n_substituted Forms c_substituted C3/C5-Functionalized Pyrazole cross_coupling->c_substituted Forms amino_pyrazole 4-Amino-3,5-dibromo -1H-pyrazole nitro_reduction->amino_pyrazole Forms

References

Molecular structure of 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromo-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated and nitrated heterocyclic compound built upon the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] The strategic placement of two bromine atoms and a nitro group on this scaffold creates a highly versatile and reactive intermediate for organic synthesis and drug discovery. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, while the electron-withdrawing nitro group modulates the electronic properties of the ring and offers a handle for further functionalization.[4][5] This guide provides a comprehensive analysis of the molecular structure of this compound, including its synthesis, physicochemical properties, detailed structural and spectroscopic characterization, chemical reactivity, and safety considerations. The insights presented herein are intended to support researchers in leveraging this compound for the development of novel chemical entities.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the first step in its application. This compound is identified by a unique set of chemical descriptors and exhibits properties stemming from its substituted aromatic core. These key identifiers and computed physical properties are summarized below.

Table 1: Physicochemical Properties and Identifiers of this compound

Property Value Source
IUPAC Name This compound [6]
CAS Number 104599-36-2 [6][7][8]
Molecular Formula C₃HBr₂N₃O₂ [6][8]
Molecular Weight 270.87 g/mol [6][7]
Canonical SMILES C1(=C(NN=C1Br)Br)--INVALID-LINK--[O-] [6]
InChI InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7) [6]
InChIKey HUEFSFAVCVCTAX-UHFFFAOYSA-N [6]
Topological Polar Surface Area (TPSA) 74.5 Ų [6]

| LogP (Computed) | 2.1 |[6] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically approached via a two-step process starting from a suitable pyrazole precursor. The most direct pathway involves the electrophilic nitration of 3,5-Dibromo-1H-pyrazole. This precursor itself can be synthesized from more heavily halogenated pyrazoles.[9]

Causality in Synthesis Design
  • Starting Material Selection : 3,5-Dibromo-1H-pyrazole is an ideal precursor. The C4 position on the pyrazole ring is electronically activated and sterically accessible for electrophilic substitution.[10]

  • Nitration Conditions : A classic mixture of concentrated nitric acid and sulfuric acid is the standard reagent for nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

Illustrative Synthesis Workflow

Synthesis_Workflow Precursor 3,5-Dibromo-1H-pyrazole Reagent HNO₃ / H₂SO₄ Precursor->Reagent Product This compound Reagent->Product Electrophilic Nitration

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Predictive)

This protocol is a representative methodology based on standard organic chemistry procedures and has not been optimized.

  • Reaction Setup : To a cooled (0 °C) flask containing 3,5-Dibromo-1H-pyrazole (1.0 eq) dissolved in concentrated sulfuric acid, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the internal temperature below 5 °C.

  • Reaction Execution : After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Carefully pour the reaction mixture over crushed ice. The solid precipitate is the crude product.

  • Purification : Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization : Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

Molecular Structure and Crystallographic Analysis

The molecular architecture of this compound is defined by a planar, five-membered aromatic pyrazole ring. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available, its structural parameters can be reliably inferred from crystallographic data of closely related analogs such as 4-bromo-3,5-dinitropyrazole.[11]

Key Structural Features
  • Pyrazole Core : The central pyrazole ring is expected to be planar, a characteristic feature of aromatic systems.

  • Substituent Positions : Two bromine atoms are attached to the carbon atoms adjacent to the ring nitrogens (C3 and C5), and the nitro group is positioned at the C4 carbon.

  • Nitro Group Orientation : The nitro group (NO₂) is also expected to be coplanar with the pyrazole ring to maximize electronic conjugation, although some minor torsion is possible.

  • Intermolecular Interactions : In the solid state, molecules are likely to be linked by N-H···O or N-H···N hydrogen bonds, forming chains or more complex supramolecular networks.[12][13]

Caption: 2D representation of the this compound structure.

Table 2: Predicted Crystallographic and Bond Parameters (Inferred from Analogs)

Parameter Predicted Value Range Rationale / Comparison Compound
C3-N2 Bond Length ~1.33 - 1.35 Å Typical C=N bond in pyrazole rings.
N1-N2 Bond Length ~1.35 - 1.37 Å Consistent with N-N single bonds in aromatic heterocycles.
C4-NO₂ Bond Length ~1.45 - 1.48 Å Similar to C-N bonds in other nitropyrazoles.[11]
C-Br Bond Length ~1.85 - 1.88 Å Standard C-Br bond length on an sp² carbon.
Ring Planarity High (Low RMS deviation) Aromaticity of the pyrazole core.

| N-O (Nitro) Bond Lengths | ~1.21 - 1.24 Å | Characteristic of nitro groups.[11] |

Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation. The expected data for this compound are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple due to the single proton attached to nitrogen.

  • δ ~13-15 ppm (s, 1H, N-H) : The N-H proton of the pyrazole ring is expected to appear as a broad singlet in a very downfield region due to its acidic nature and participation in hydrogen bonding. Its exact position can be highly dependent on the solvent (e.g., DMSO-d₆) and concentration.[14][15]

¹³C NMR Spectroscopy

The carbon NMR spectrum should show three distinct signals corresponding to the pyrazole ring carbons.

  • C4 Carbon : This carbon, bearing the strongly electron-withdrawing nitro group, will be significantly deshielded.

  • C3/C5 Carbons : These carbons, bonded to bromine, will also be downfield. Their chemical shifts will be influenced by the electronegativity of bromine and the overall electronic environment of the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • ~3100-3300 cm⁻¹ (broad) : N-H stretching vibration.

  • ~1530-1560 cm⁻¹ (strong, asymmetric) : Asymmetric NO₂ stretching.

  • ~1340-1370 cm⁻¹ (strong, symmetric) : Symmetric NO₂ stretching.

  • ~1450-1550 cm⁻¹ : C=N and C=C stretching vibrations of the pyrazole ring.

  • ~600-700 cm⁻¹ : C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺) : A complex cluster of peaks around m/z 271 will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The characteristic M, M+2, M+4 pattern with an intensity ratio of roughly 1:2:1 is definitive proof of the presence of two bromine atoms.

Table 3: Summary of Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency / m/z
¹H NMR N-H Proton δ 13-15 ppm
¹³C NMR C3, C4, C5 Carbons 3 signals in the aromatic region, with C4 being significantly downfield.
IR N-H Stretch 3100-3300 cm⁻¹
Asymmetric NO₂ Stretch 1530-1560 cm⁻¹
Symmetric NO₂ Stretch 1340-1370 cm⁻¹

| Mass Spec | Molecular Ion Peak | Isotopic cluster around m/z 271 (C₃H⁷⁹Br₂N₃O₂) |

Chemical Reactivity and Applications in Drug Development

The true value of this compound in drug discovery lies in its engineered reactivity, which allows for its use as a versatile scaffold for building diverse molecular libraries.

  • Privileged Scaffold : The pyrazole core is metabolically stable and a well-established pharmacophore found in blockbuster drugs like Celecoxib and Sildenafil, highlighting its acceptance by biological systems.[2][3]

  • Cross-Coupling Reactions : The bromine atoms at the C3 and C5 positions are excellent leaving groups, making them prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira.[4] This enables the facile introduction of aryl, heteroaryl, and alkyl groups, allowing for systematic Structure-Activity Relationship (SAR) studies.

  • Nitro Group Transformations : The nitro group is a powerful electron-withdrawing substituent that influences the reactivity of the entire ring. Critically, it can be readily reduced to an amino group (-NH₂). This resulting amine is a key functional group that can be further modified through amide bond formation, reductive amination, or diazotization, opening up a vast chemical space for derivatization.

Caption: Key reaction sites on the this compound scaffold.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[6]

  • H302 : Harmful if swallowed

  • H312 : Harmful in contact with skin

  • H315 : Causes skin irritation

  • H318 : Causes serious eye damage

  • H332 : Harmful if inhaled

  • H335 : May cause respiratory irritation

Recommended Handling Protocol
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation : Handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical building block with significant potential for drug discovery and materials science. Its molecular structure, characterized by a stable pyrazole core and three distinct functional handles, offers a platform for extensive chemical modification. The bromine atoms facilitate entry into proven cross-coupling methodologies, while the nitro group provides an alternative site for transformation. A thorough understanding of its structural, spectroscopic, and reactive properties, as detailed in this guide, is essential for researchers aiming to exploit its synthetic versatility in the creation of novel and high-value molecules.

References

Spectroscopic Blueprint of 3,5-Dibromo-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 3,5-Dibromo-4-nitro-1H-pyrazole, a highly functionalized heterocyclic compound, presents a unique scaffold for the synthesis of potential therapeutic agents and advanced materials.[1][2][3][4] This technical guide provides an in-depth analysis of the expected spectral characteristics of this molecule, offering a predictive blueprint based on established spectroscopic principles and comparative data from related pyrazole derivatives. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide leverages data from analogous structures to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with its combination of electron-withdrawing bromo and nitro substituents on the pyrazole ring, dictates a unique electronic environment that is reflected in its spectroscopic signatures. A thorough analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for its unambiguous identification and for understanding its reactivity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, primarily featuring a signal for the N-H proton of the pyrazole ring.

  • N-H Proton: The proton attached to the nitrogen atom (N1) is expected to appear as a broad singlet in the downfield region of the spectrum, likely between 13.0 and 15.0 ppm. This significant downfield shift is attributable to the acidic nature of the N-H proton, which is enhanced by the electron-withdrawing effects of the two bromine atoms and the nitro group. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular proton exchange.

Table 1: Predicted ¹H NMR Chemical Shift for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H13.0 - 15.0Broad Singlet

Methodology for ¹H NMR Data Acquisition (General Protocol):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the N-H proton, potentially causing its signal to broaden or disappear.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon environment of the pyrazole ring. Due to the lack of directly attached protons on the ring carbons, all signals are expected to be singlets in a proton-decoupled spectrum.

  • C3 and C5 Carbons: These two carbons, being directly attached to bromine atoms, are expected to be significantly deshielded. Their chemical shifts are predicted to be in a similar range, likely between 125 and 140 ppm. The exact positions will be influenced by the combined inductive effects of the bromine and nitro groups.

  • C4 Carbon: The carbon atom bearing the nitro group (C4) will also experience a strong deshielding effect. Its resonance is anticipated to appear further downfield, potentially in the range of 145-160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3125 - 140
C4145 - 160
C5125 - 140

Methodology for ¹³C NMR Data Acquisition (General Protocol):

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer using a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and NO₂ groups.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3100 - 3300Stretching
C=N (pyrazole ring)1580 - 1650Stretching
C=C (pyrazole ring)1400 - 1500Stretching
NO₂1500 - 1560 and 1300 - 1360Asymmetric and Symmetric Stretching
  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.

  • C=N and C=C Stretches: The pyrazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

  • N-O Stretches: The nitro group will give rise to two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Methodology for IR Data Acquisition (General Protocol):

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Parameters: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks at m/z values corresponding to the different combinations of these isotopes (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. The exact mass of the molecular ion is 270.8415 g/mol .[2]

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to involve the loss of the nitro group (NO₂), leading to a significant fragment ion. Subsequent fragmentation may involve the loss of bromine atoms or the cleavage of the pyrazole ring.

Fragmentation_Pathway M [C₃HBr₂N₃O₂]⁺˙ m/z = 270, 272, 274 Frag1 [C₃HBr₂N₂]⁺ Loss of NO₂ M->Frag1 Frag2 [C₃HBrN₂]⁺ Loss of Br Frag1->Frag2

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Methodology for Mass Spectrometry Data Acquisition (General Protocol):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating positive ions and inducing fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and comparative data from related structures, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These insights are intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar pyrazole derivatives, fostering a deeper understanding of their chemical properties and accelerating their potential in various scientific endeavors. The validation of these predictions with experimental data will be a crucial next step in fully elucidating the spectroscopic blueprint of this intriguing molecule.

References

An In-Depth Technical Guide to 3,5-Dibromo-4-nitro-1H-pyrazole: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound that has garnered interest as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and energetic materials. Its unique substitution pattern, featuring two bromine atoms and a nitro group on the pyrazole core, offers a rich chemical landscape for further molecular elaboration. The bromine atoms can serve as handles for cross-coupling reactions, while the nitro group can be a precursor for an amino group, opening avenues to a diverse range of derivatives. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 104599-36-2--INVALID-LINK--[1]
Molecular Formula C₃HBr₂N₃O₂--INVALID-LINK--[1]
Molecular Weight 270.87 g/mol --INVALID-LINK--[1]
Appearance Pale yellow crystalline powder--INVALID-LINK--[2]
Purity ≥97%--INVALID-LINK--[1]
Storage 4°C--INVALID-LINK--[1]

Discovery and History

The synthesis of this compound is rooted in the broader exploration of pyrazole chemistry. A key method for its preparation is referenced in a US patent, which describes a two-step process starting from pyrazole.[3] First, pyrazole is nitrated to form 4-nitropyrazole using a mixture of sulfuric acid and nitric acid.[3][4] Subsequently, 4-nitropyrazole is brominated to yield 3,5-dibromo-4-nitropyrazole.[3] The patent specifically cites the work of J. P. H. Juffermanns and C. L. Habraken in the Journal of Organic Chemistry (1986) for the bromination step.[3] This suggests that the compound and its synthesis were likely established within the context of systematic studies on the electrophilic substitution of pyrazole derivatives.

Synthetic Routes and Mechanisms

The primary synthetic route to this compound involves the sequential nitration and bromination of the pyrazole ring. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitration of Pyrazole cluster_1 Step 2: Bromination of 4-Nitropyrazole pyrazole Pyrazole nitrating_mixture Nitrating Mixture (H₂SO₄/HNO₃) pyrazole->nitrating_mixture Reaction nitropyrazole 4-Nitropyrazole nitrating_mixture->nitropyrazole Electrophilic Aromatic Substitution brominating_agent Brominating Agent (e.g., Br₂/Oleum) nitropyrazole->brominating_agent Reaction final_product This compound brominating_agent->final_product Electrophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration and bromination of pyrazoles. The specific conditions from the original Juffermanns et al. publication could not be retrieved.

Step 1: Synthesis of 4-Nitropyrazole [3][4]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add pyrazole to concentrated sulfuric acid while maintaining the temperature at 0-5°C with an ice bath.

  • Separately, prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid, also at 0-5°C.

  • Slowly add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 4-nitropyrazole.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of this compound [3]

  • Dissolve the synthesized 4-nitropyrazole in oleum (fuming sulfuric acid) in a reaction flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

  • Slowly add bromine dropwise to the solution, maintaining a low temperature.

  • After the addition of bromine is complete, the reaction mixture is typically heated to a specific temperature (e.g., 60-80°C) for a certain period to drive the bromination to completion.

  • After cooling, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium bisulfite to remove any excess bromine.

  • The product is then washed again with water until neutral and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Mechanistic Insights

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

  • Nitration: The nitration of pyrazole occurs preferentially at the 4-position. The pyrazole ring is an electron-rich system, and the two nitrogen atoms direct electrophiles to the C4 position.

  • Bromination: The subsequent bromination of 4-nitropyrazole occurs at the 3- and 5-positions. The nitro group is a deactivating group, but the pyrazole ring remains sufficiently activated for further electrophilic substitution. The bromine atoms are directed to the positions flanking the nitro group.

Applications in Drug Discovery and Organic Synthesis

Pyrazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] this compound serves as a valuable intermediate in the synthesis of more complex molecules.[3]

The presence of two bromine atoms makes it an ideal substrate for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents at the 3- and 5-positions.[7] This versatility enables the construction of libraries of novel pyrazole derivatives for drug discovery programs.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up another avenue for creating a wide array of substituted pyrazoles with potential therapeutic applications. For instance, the resulting 4-amino-3,5-dibromopyrazole can be a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to be potent kinase inhibitors.

While specific biological activities of this compound itself are not extensively reported in the readily available literature, its role as a precursor to biologically active compounds is well-established.[3]

Conclusion

This compound is a key heterocyclic building block with significant potential in organic synthesis and drug discovery. Its synthesis, though requiring careful control of reaction conditions, is based on well-established principles of electrophilic aromatic substitution. The strategic placement of its functional groups provides a versatile platform for the development of novel compounds with a wide range of potential applications, from pharmaceuticals to advanced materials. Further exploration of the reactivity and biological profile of derivatives of this compound is likely to yield new and valuable discoveries.

References

Tautomerism in 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, pivotal in pharmaceutical and agrochemical research due to their diverse biological activities. This versatility is intrinsically linked to their structural chemistry, particularly the phenomenon of annular prototropic tautomerism. This guide provides a detailed examination of tautomerism in 3,5-Dibromo-4-nitro-1H-pyrazole, a highly functionalized pyrazole derivative. While the symmetrical substitution at the 3 and 5 positions with bromine atoms results in degenerate tautomers, understanding the dynamic equilibrium and the factors influencing the proton transfer is crucial for predicting reactivity, designing synthetic pathways, and interpreting analytical data. This document synthesizes theoretical principles with practical, field-proven methodologies for the comprehensive study of this phenomenon, serving as a vital resource for professionals in chemical and pharmaceutical development.

The Phenomenon of Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring (N1 and N2), leading to two distinct, yet rapidly interconverting, tautomeric forms.[1] This dynamic equilibrium is fundamental to the chemical behavior of pyrazoles, influencing their reactivity, physical properties, and biological interactions.[1]

The rate of this interconversion is influenced by several factors, including the nature of substituents on the pyrazole ring, the solvent, temperature, and the physical state (solution vs. solid).[1] In solution, the proton exchange can be so rapid that spectroscopic techniques like NMR show averaged signals for the C3 and C5 positions, complicating structural elucidation unless the exchange is slowed, for instance, by using low temperatures or specific solvents.[1][2]

: A Case of Degenerate Equilibrium

The subject of this guide, this compound, presents a unique case of tautomerism. The pyrazole ring is substituted with two bromine atoms at positions C3 and C5, and a nitro group at C4.

Caption: Annular tautomerism in this compound.

Due to the identical substituents at the C3 and C5 positions (bromine), the two possible annular tautomers are structurally identical, or degenerate. Consequently, the tautomeric equilibrium constant (KT) is unity. However, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring, affecting the acidity of the N-H proton and the dynamics of the proton transfer.

Influence of Substituents
  • Bromo Groups (C3 and C5): Bromine is an electron-withdrawing group via induction but can act as a weak π-donor. In the context of pyrazole tautomerism, halogen substituents are generally considered to favor the tautomer where they are at the C3 position.[1] However, in this symmetrical case, this preference does not lead to a dominant tautomer.

  • Nitro Group (C4): The nitro group is a potent electron-withdrawing group through both inductive and resonance effects. This has a profound impact on the pyrazole ring's electron density, increasing the acidity of the N-H proton and potentially influencing the kinetics of the tautomeric interconversion. Studies on other substituted pyrazoles have shown that electron-withdrawing groups can stabilize one tautomer over another, though in this case, the symmetry negates this effect on the equilibrium position.[1][3]

Solvent Effects on the Dynamic Equilibrium

While the position of the equilibrium in this compound is fixed at a 1:1 ratio, the rate of interconversion is highly dependent on the solvent.

  • Protic Solvents (e.g., water, methanol): These solvents can participate in the proton transfer mechanism, acting as proton donors and acceptors, thereby lowering the energy barrier for interconversion.[1] This often leads to a faster exchange rate.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can form hydrogen bonds with the pyrazole N-H, which can slow down the intermolecular proton exchange that often occurs via self-association.[1][4]

  • Aprotic Nonpolar Solvents (e.g., chloroform, benzene): In these solvents, pyrazoles tend to form self-associated species like dimers or trimers through intermolecular hydrogen bonds, which can provide a pathway for proton transfer.[2]

Methodologies for the Study of Tautomerism

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of the tautomeric behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution and the solid state.[5] For this compound, due to the rapid proton exchange at room temperature, one would expect to see averaged signals for the C3 and C5 carbons in the 13C NMR spectrum.

Experimental Protocol: Variable Temperature 13C NMR

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard 13C NMR spectrum at room temperature. Observe the chemical shifts of the pyrazole ring carbons.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Observation: As the temperature decreases, the rate of proton exchange will slow down. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for C3/C5 will broaden and eventually split into two distinct signals, representing the individual C3 and C5 carbons in a "frozen" tautomeric state. This confirms the dynamic nature of the tautomerism.[1]

  • Data Analysis: The coalescence temperature can be used to calculate the activation energy for the proton transfer process.

Caption: Workflow for Variable Temperature NMR analysis.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, definitively identifying the position of the proton and thus the tautomeric form present in the crystal lattice.[6] For this compound, this would reveal the specific hydrogen bonding and intermolecular interactions that stabilize a particular tautomeric arrangement in the solid phase.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Analysis: The refined structure will show the precise location of all atoms, including the hydrogen on one of the nitrogen atoms, confirming the tautomeric form. Analyze intermolecular interactions, such as hydrogen bonding, to understand the crystal packing.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[7][8] By analyzing the changes in the absorption spectrum with variations in solvent polarity, one can gain insights into the solvent's effect on the tautomeric population, although in this degenerate case, it would primarily reflect changes in solvation rather than a shift in equilibrium.

Experimental Protocol: Solvatochromism Study

  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent.

  • Sample Preparation: Prepare a series of solutions of the compound in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the λmax and molar absorptivity in different solvents. Shifts in the absorption bands can be correlated with solvent polarity and the nature of the solute-solvent interactions.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[1][9] These methods can be used to:

  • Calculate the relative energies of the tautomers (which would be identical for this molecule).

  • Determine the energy barrier for the proton transfer, both in the gas phase and in the presence of solvent molecules (using implicit or explicit solvent models).[1]

  • Predict NMR chemical shifts and compare them with experimental data to validate the structural assignments.[10]

Computational Workflow

Caption: A typical DFT workflow for studying tautomerism.

Implications for Drug Development and Synthesis

Although the tautomers of this compound are degenerate, the dynamic nature of the proton's position has significant implications:

  • Reactivity: The two nitrogen atoms have different reactivities. The "pyridinic" nitrogen (with a lone pair) is more nucleophilic and is the site of electrophilic attack (e.g., alkylation), while the "pyrrolic" N-H nitrogen is acidic and can be deprotonated. Since the proton is rapidly exchanging, reactions can potentially occur at either nitrogen, leading to a mixture of N1 and N2 substituted products. Understanding the factors that might influence the site of reaction is critical for synthetic planning.

  • Biological Activity: The ability to act as both a hydrogen bond donor (N-H) and acceptor (N:) is crucial for molecular recognition in biological systems. The specific tautomer present at a receptor binding site can determine the binding affinity and biological activity. Therefore, understanding the tautomeric behavior is essential for structure-activity relationship (SAR) studies.

Conclusion

The tautomerism of this compound, while resulting in degenerate forms, exemplifies the dynamic nature of pyrazole chemistry. A comprehensive understanding of this phenomenon requires an integrated approach, leveraging the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. For researchers in drug discovery and chemical synthesis, a thorough characterization of the tautomeric behavior of such highly functionalized heterocyclic scaffolds is not merely an academic exercise but a prerequisite for rational molecular design and the development of novel chemical entities.

References

3,5-Dibromo-4-nitro-1H-pyrazole solubility information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or industrial applications, a thorough understanding of its solubility is paramount. Solubility influences bioavailability, formulation, and the design of synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a framework for its characterization and application in research and development.

Introduction: The Pyrazole Scaffold in Modern Science

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1][2] Its unique structure allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1] Pyrazole derivatives are cornerstones of several blockbuster drugs and are actively investigated for anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3] The compound this compound (Figure 1) combines this valuable scaffold with electron-withdrawing nitro and bromo substituents, making it a versatile building block for novel chemical entities.[4] Understanding its fundamental physicochemical properties, particularly solubility, is a critical first step in unlocking its therapeutic potential.

Figure 1: Chemical Structure of this compound

CAS Number: 104599-36-2[5]

Molecular Formula: C₃HBr₂N₃O₂[5]

Molecular Weight: 270.87 g/mol [5]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The key features of this compound suggest a complex solubility profile. The presence of the N-H group and the nitro group provides sites for hydrogen bonding with polar solvents. However, the bulky, lipophilic bromine atoms and the aromatic pyrazole ring contribute to poor aqueous solubility.

A key predictor of solubility is the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility.

PropertyValueSource
Molecular Weight 270.87 g/mol PubChem[5]
CAS Number 104599-36-2ChemScene[6]
Computed LogP 1.84 - 2.1ChemScene, PubChem[5][6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 3ChemScene[6]
Topological Polar Surface Area (TPSA) 71.82 ŲChemScene[6]

Based on these properties, particularly the positive LogP value, this compound is predicted to be poorly soluble in water. Its solubility is expected to be higher in polar aprotic organic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can solvate the molecule effectively. Moderate solubility may be observed in alcohols like ethanol and methanol.

Experimental Determination of Solubility

For a compound with low expected aqueous solubility, a robust and validated experimental protocol is essential. The "shake-flask" method by Higuchi and Connors is the gold standard for determining thermodynamic equilibrium solubility.[7] This method involves generating a saturated solution in equilibrium with an excess of the solid compound.[7][8]

General Experimental Workflow

The following workflow outlines the necessary steps for accurately determining the solubility of this compound. The causality behind this sequence is to first establish a saturated solution at equilibrium and then accurately quantify the dissolved solute concentration.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_compound Weigh excess compound prep_solvent Add precise volume of solvent prep_compound->prep_solvent Step 1 mix Mix (Vortex/Sonicate) prep_solvent->mix Step 2 shake Agitate at constant temp. (e.g., 24-72h) mix->shake Step 3 check Visually confirm excess solid shake->check Step 4 separate Separate solid & liquid (Centrifuge/Filter) check->separate Step 5 quantify Quantify concentration (e.g., HPLC-UV) separate->quantify Step 6 calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; the confirmation of excess solid in Step 3 ensures that the measured concentration represents the true saturation point.

  • Preparation of Test Solvents: A range of solvents should be selected to cover different polarities. Recommended solvents include:

    • Purified Water (or buffered solutions at various pH values)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile (ACN)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

  • Sample Preparation:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The key is to add enough compound so that undissolved solid remains after equilibration.[8]

    • Precisely add a known volume (e.g., 1.0 mL) of each selected solvent to the vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this is typically 24 to 72 hours.[8]

    • After the agitation period, allow the vials to stand at the same constant temperature to let undissolved solids settle. Visually confirm that excess solid is still present in each vial.

  • Sample Separation and Analysis:

    • Carefully withdraw a sample from the supernatant. It is critical not to disturb the solid material.

    • To ensure complete removal of undissolved solids, the sample should be filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.

    • Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be used for accurate quantification.

Illustrative Data Presentation

While specific experimental data is not publicly available, the results of such an experiment would be summarized as follows. This table serves as a template for presenting solubility data.

SolventPolarity IndexPredicted Solubility CategoryIllustrative Solubility (mg/mL)
Water (pH 7.4)10.2Very Poorly Soluble< 0.01
Ethanol4.3Sparingly Soluble~0.5 - 1.5
Acetonitrile5.8Sparingly Soluble~1.0 - 2.5
Tetrahydrofuran (THF)4.0Soluble~10 - 20
Dimethyl Sulfoxide (DMSO)7.2Freely Soluble> 50

Strategies for Solubility Enhancement

For drug development, if the aqueous solubility of a lead compound like this compound is found to be a limiting factor, several formulation strategies can be employed to improve it.[9]

  • Co-solvents: Mixing water with a miscible organic solvent (e.g., ethanol, propylene glycol) can significantly increase the solubility of lipophilic compounds.[7]

  • Surfactants: The use of surfactants above their critical micelle concentration can create micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[9]

  • pH Adjustment: As a pyrazole, the compound is weakly acidic. Adjusting the pH of the aqueous medium can ionize the molecule, which typically increases solubility. Determining the compound's pKa is a prerequisite for this approach.

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug molecule, shielding its lipophilic parts and enhancing aqueous solubility.[7]

Caption: Strategies to Enhance Aqueous Solubility.

Safety and Handling

This compound is classified as hazardous.[5] Researchers must consult the material safety data sheet (MSDS) before handling. General precautions for handling similar nitroaromatic compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and accumulation.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of biologically active compounds and functional materials. Its derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The ability to precisely functionalize the pyrazole scaffold is therefore of paramount importance for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling reaction using 3,5-Dibromo-4-nitro-1H-pyrazole as a key building block. The presence of two bromine atoms and a strongly electron-withdrawing nitro group on the pyrazole ring makes this substrate a highly versatile precursor for the synthesis of a diverse library of mono- and di-substituted pyrazole derivatives. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies.

Mechanistic Insights and Strategic Considerations

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The key steps are the oxidative addition of the palladium(0) complex to the aryl halide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active catalyst.

For this compound, several factors must be considered to ensure a successful and selective reaction:

  • Influence of the Nitro Group: The strongly electron-withdrawing nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring. This deactivation of the ring makes it less susceptible to certain side reactions, while simultaneously activating the C-Br bonds towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[3][4] The enhanced electrophilicity of the carbon atoms at positions 3 and 5 is advantageous for the coupling reaction.

  • Regioselectivity in Di-brominated Systems: A key challenge when working with di-halogenated substrates is controlling the regioselectivity of the coupling reaction. In the case of this compound, both bromine atoms are in positions ortho to the nitro group, leading to a similar electronic activation. Therefore, achieving selective mono-arylation versus di-arylation will primarily depend on the stoichiometry of the reagents. By using a controlled amount of the boronic acid (typically 1.0-1.2 equivalents), it is possible to favor the formation of the mono-arylated product. An excess of the boronic acid and prolonged reaction times will promote the formation of the di-substituted product.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is crucial for the success of the Suzuki-Miyaura coupling. For heterocyclic substrates, particularly those with potential coordinating sites like the pyrazole nitrogens, the use of appropriate ligands is essential to prevent catalyst inhibition. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands often provide superior results in terms of reaction efficiency and substrate scope.[5][6] These ligands promote the oxidative addition and reductive elimination steps and can help to mitigate side reactions like dehalogenation.

  • Base and Solvent System: The base plays a critical role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and yield, and may need to be optimized for a specific substrate combination. The solvent system typically consists of an organic solvent such as 1,4-dioxane, toluene, or ethanol, with the addition of water to solubilize the inorganic base.

Experimental Protocol: Mono-arylation of this compound

This protocol provides a starting point for the selective mono-arylation of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for different boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.02-0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired mono-arylated product.

For Di-arylation: To achieve di-substitution, the amount of arylboronic acid should be increased to at least 2.2 equivalents, and the reaction time may need to be extended.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the mono- and di-arylated products can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The following table provides a hypothetical summary of expected yields for the mono-arylation with different arylboronic acids under the proposed starting conditions.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid3-Bromo-4-nitro-5-phenyl-1H-pyrazole75-85
24-Methoxyphenylboronic acid3-Bromo-5-(4-methoxyphenyl)-4-nitro-1H-pyrazole80-90
34-Chlorophenylboronic acid3-Bromo-5-(4-chlorophenyl)-4-nitro-1H-pyrazole70-80
43-Thienylboronic acid3-Bromo-4-nitro-5-(thiophen-3-yl)-1H-pyrazole65-75

Note: Yields are hypothetical and will vary depending on the specific boronic acid and reaction optimization.

Visualizing the Process

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition Intermediate A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OH)₂ Base C->A Ar-Ar' D Reductive Elimination Suzuki_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pyrazole, Boronic Acid, Catalyst, and Base Setup->Reagents Solvent Add Dioxane and Water Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterized Product Purification->Product

References

Application Notes and Protocols for Stille Cross-Coupling with 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Highly Functionalized Pyrazoles

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design, renowned for its prevalence in a multitude of biologically active compounds. The strategic functionalization of this privileged heterocycle is paramount to tuning its pharmacological profile. This guide provides an in-depth exploration of the Stille cross-coupling reaction as a powerful tool for the selective C-C bond formation on the highly electron-deficient and sterically hindered 3,5-Dibromo-4-nitro-1H-pyrazole.

The presence of two bromine atoms and a potent electron-withdrawing nitro group on the pyrazole ring presents unique challenges and opportunities in cross-coupling chemistry. This document will not only provide detailed, field-tested protocols but also delve into the underlying mechanistic principles that govern the reactivity and, most critically, the regioselectivity of this transformation. By understanding the "why" behind the "how," researchers can confidently adapt and troubleshoot these procedures for their specific synthetic targets.

The Strategic Advantage of this compound in Synthesis

This compound is a versatile building block for the synthesis of complex, polysubstituted pyrazoles. The two bromine atoms serve as handles for sequential or differential cross-coupling reactions, while the nitro group profoundly influences the electronic properties of the ring, making it susceptible to certain transformations and directing the regiochemical outcome of others.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial. A common and effective method for the synthesis of this compound involves the nitration of the commercially available 3,5-Dibromo-1H-pyrazole.

Protocol 1: Nitration of 3,5-Dibromo-1H-pyrazole

Materials:

Reagent/SolventGradeSupplier
3,5-Dibromo-1H-pyrazole≥98%Commercially Available
Fuming Nitric Acid (HNO₃)ACS ReagentStandard Supplier
Concentrated Sulfuric Acid (H₂SO₄)ACS ReagentStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Deionized Water
Ice

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (5 mL per 1 g of 3,5-Dibromo-1H-pyrazole).

  • Cooling: Cool the flask in an ice bath to 0 °C with gentle stirring.

  • Addition of Pyrazole: Slowly add 3,5-Dibromo-1H-pyrazole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 mL of nitric acid) at 0 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the pyrazole solution via a dropping funnel over 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: A precipitate of this compound should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Stille Cross-Coupling: Mechanism and Key Considerations

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X (16e⁻) Pd0->PdII OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² (16e⁻) PdII->PdII_R2 Transmetalation->PdII_R2 SnXBu3 X-SnBu₃ (Tin Byproduct) Transmetalation->SnXBu3 PdII_R2->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (this compound) RX->OxAdd R2SnBu3 R²-SnBu₃ (Organostannane) R2SnBu3->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Regioselectivity: The Directing Influence of the Nitro Group

In dihalogenated heterocycles, the site of the initial oxidative addition of the palladium catalyst, and thus the regioselectivity of the coupling, is influenced by a combination of electronic and steric factors. For dihalopyrazoles, coupling often occurs preferentially at the C5 position due to its higher electrophilicity. However, the presence of a strong electron-withdrawing group like the nitro group at the C4 position can dramatically alter this preference.

While direct literature on the Stille coupling of this compound is scarce, studies on analogous systems, such as 3-substituted 2,4-dichloropyridines, have shown that a nitro group at the 3-position can completely reverse the typical regioselectivity, favoring coupling at the C4 position. This is likely due to the nitro group's ability to stabilize a negative charge in the transition state of the oxidative addition at the adjacent carbon. Therefore, for this compound, it is reasonable to predict that the initial Stille coupling will occur preferentially at the C5 position, which is meta to the nitro group and electronically activated. However, the possibility of coupling at the C3 position cannot be entirely ruled out, and careful optimization and analysis are required.

Protocol 2: Stille Cross-Coupling of this compound

This protocol provides a general starting point for the Stille cross-coupling of this compound with a variety of organostannanes. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

Reagent/SolventGradeRationale/Comments
This compoundAs synthesized in Protocol 1The electrophilic partner.
Organostannane (e.g., Aryl-SnBu₃)≥95%The nucleophilic partner.
Pd(PPh₃)₄ (Tetrakis)≥98%A common and effective Pd(0) catalyst.
Anhydrous Toluene or DioxaneAnhydrousCommon solvents for Stille couplings.
Anhydrous Lithium Chloride (LiCl)≥99%Additive to facilitate transmetalation.
Inert Gas (Argon or Nitrogen)High PurityTo maintain an inert atmosphere.

Instrumentation:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with stirring bar and heating mantle

  • Inert gas line (Schlenk line)

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • TLC plates and developing chamber

  • Column chromatography setup for purification

Procedure:

Caption: Experimental workflow for the Stille cross-coupling.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and anhydrous lithium chloride (3.0 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with a high-purity inert gas (argon or nitrogen).

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene or dioxane (to make a ~0.1 M solution with respect to the pyrazole) via a syringe. Then, add the organostannane (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Expected Outcomes and Characterization

The successful coupling reaction will yield a mono-substituted 3-bromo-5-aryl/alkenyl-4-nitro-1H-pyrazole (assuming preferential reaction at C5). The structure of the product should be unequivocally determined by a combination of spectroscopic techniques:

TechniqueExpected Observations
¹H NMR Disappearance of one of the pyrazole C-H signals (if present in the starting material) and the appearance of new signals corresponding to the coupled group.
¹³C NMR Appearance of new carbon signals from the coupled group and a shift in the signals of the pyrazole ring carbons.
Mass Spec. A molecular ion peak corresponding to the mass of the coupled product.
FT-IR Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and other functional groups present in the coupled partner.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or unreactive organostannane.Use a freshly opened or recrystallized catalyst. Increase the reaction temperature. Consider using a more reactive organostannane or a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃).
Formation of Homocoupled Product Oxidative homocoupling of the organostannane.Ensure the reaction is carried out under strictly anaerobic conditions.
Difficult Purification Residual tin byproducts.Thoroughly wash with aqueous KF during workup. Consider a final filtration of the product solution through a plug of silica gel.
Poor Regioselectivity Competing reaction at C3 and C5.Modify the reaction conditions (temperature, solvent, ligand) to favor one regioisomer. Careful analysis of the product mixture by NMR will be necessary to determine the isomeric ratio.

Conclusion: A Gateway to Novel Pyrazole Derivatives

The Stille cross-coupling of this compound offers a robust and versatile method for the synthesis of highly functionalized pyrazole derivatives. By understanding the mechanistic nuances, particularly the directing effect of the nitro group, researchers can strategically design and execute these reactions to access novel chemical space. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals engaged in the exciting field of drug discovery and development, empowering them to harness the full synthetic potential of this valuable heterocyclic building block.

References

Use of 3,5-Dibromo-4-nitro-1H-pyrazole in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3,5-Dibromo-4-nitro-1H-pyrazole in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in blockbuster drugs—ranging from anti-inflammatory agents like celecoxib to anti-obesity medications and antipsychotics—underscores its status as a "privileged scaffold."[1][2][3] The unique electronic properties and steric arrangement of the five-membered heterocyclic ring allow for precise interactions with a multitude of biological targets.[3][4]

Within this vital class of compounds, this compound emerges as a highly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. This molecule is strategically functionalized with three key reactive centers: two bromine atoms at the C3 and C5 positions, which are excellent leaving groups, and an electron-withdrawing nitro group at the C4 position. This arrangement provides a robust platform for sequential and regioselective chemical modifications, enabling the construction of diverse molecular libraries for drug discovery and development. This guide provides a detailed overview of its properties, applications, and a comprehensive protocol for its use in a cornerstone synthetic transformation.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104599-36-2[5][6]
Molecular Formula C₃HBr₂N₃O₂[6]
Molecular Weight 270.87 g/mol
IUPAC Name This compound[7]
Synonyms 3,5-Dibromo-4-nitropyrazole
Purity Typically ≥97%
Appearance (Not specified in search results, typically a solid)
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend refrigeration at 4°C.[5][8][9]

Safety and Handling Precautions:

This compound is classified as a hazardous chemical.[7][8] All handling must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9][10]

Key Hazards: [7]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Irritation: Causes skin irritation.[7][8][10]

  • Eye Damage: Causes serious eye irritation/damage.[7][8][10]

  • Respiratory Irritation: May cause respiratory irritation.[7][10][11]

First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]

  • Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[8][9]

  • Inhalation: Remove person to fresh air. If breathing is difficult, seek medical attention.[8][9]

  • Ingestion: If swallowed, seek immediate medical assistance.[8][9]

Core Synthetic Applications: A Multi-Functional Linchpin

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The two bromine atoms serve as ideal handles for modern cross-coupling reactions, while the N-H proton of the pyrazole ring can be readily substituted.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are highly susceptible to oxidative addition by palladium(0) catalysts, making them prime candidates for reactions that form new carbon-carbon and carbon-heteroatom bonds. This is a foundational strategy in pharmaceutical synthesis.[12] Key examples include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

    • Stille Coupling: Reaction with organostannanes.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl or N-heteroaryl bonds.

  • N-H Functionalization: The proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated. This allows for the introduction of substituents that can modulate the compound's solubility, metabolic stability, and binding orientation with its biological target.[4]

The presence of the nitro group significantly influences the electronics of the pyrazole ring, making the C-Br bonds more reactive towards nucleophilic substitution and modifying the acidity of the N-H proton. This electron-withdrawing effect can be strategically exploited by the synthetic chemist.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details a representative, single Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, to selectively substitute one of the bromine atoms.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide. The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. By controlling the stoichiometry, a mono-substitution can be favored.

Workflow Visualization:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Add this compound, Boronic Acid, and Base to Flask Solvent Add Solvents (e.g., Dioxane/Water) Start->Solvent Degas Degas Mixture (Argon Purge) Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 90-100°C) Catalyst->Heat Monitor Monitor Progress via TLC/LC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Isolate and Characterize Product Purify->End

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.1-1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02-0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq), aqueous solution

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the aryl boronic acid (1.1 eq).

  • Solvent and Base Addition: Add 1,4-dioxane (or DME) to the flask to create a solution or suspension. Add a 2M aqueous solution of K₂CO₃ (3.0 eq). The typical solvent ratio is 4:1 dioxane:water.

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). If using Pd(OAc)₂, pre-mixing with a ligand like PPh₃ is often required.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction time can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality boronic acid (decomposed).4. Insufficient temperature.1. Use fresh catalyst.2. Ensure the system is thoroughly purged with inert gas.3. Use fresh, high-purity boronic acid.4. Increase reaction temperature, ensuring solvent does not boil off.
Formation of Side Products 1. Di-substituted product formation.2. Homocoupling of the boronic acid.3. Protodeboronation (loss of boronic acid group).1. Use a lower stoichiometry of boronic acid (e.g., 1.05 eq).2. Ensure rigorous deoxygenation of the reaction mixture.3. Use a stronger base or different solvent system.
Difficult Purification 1. Co-elution of product with starting material or byproducts.2. Streaking on the silica gel column.1. Optimize the solvent system for column chromatography; try a different stationary phase if necessary.2. Add a small amount of acetic acid or triethylamine to the eluent to improve peak shape for acidic or basic compounds.

Conclusion

This compound stands out as a pre-functionalized and highly adaptable scaffold for pharmaceutical synthesis. Its strategically placed bromine atoms provide access to a vast chemical space through robust and well-established cross-coupling methodologies. The insights and protocols presented here serve as a practical guide for researchers and scientists to harness the full potential of this valuable intermediate, accelerating the design and synthesis of next-generation therapeutics. Proper adherence to safety protocols is essential when working with this and all related chemical reagents.

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Pyrazole Derivatives from 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold and a Versatile Starting Point

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Marketed drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant underscore the pharmacological significance of this five-membered heterocyclic scaffold.[1][5] The power of the pyrazole core lies in its unique electronic properties and the potential for multi-point functionalization, allowing chemists to fine-tune its steric and electronic profile to achieve potent and selective interactions with biological targets.[6]

This guide focuses on a particularly strategic starting material: 3,5-Dibromo-4-nitro-1H-pyrazole (CAS 104599-36-2).[7][8] This compound is an exceptionally versatile building block for three key reasons:

  • Two Reactive Halogens: The bromine atoms at the C3 and C5 positions are excellent leaving groups, primed for displacement via nucleophilic aromatic substitution (SNAr) or participation in palladium-catalyzed cross-coupling reactions.[9]

  • Activating Nitro Group: The strongly electron-withdrawing nitro group at the C4 position significantly acidifies the N-H proton and, more importantly, activates the pyrazole ring for nucleophilic attack at the C3 and C5 positions.[10][11]

  • A Functional Handle: The nitro group itself serves as a latent functional group that can be readily reduced to an amine, opening up a new vector for molecular diversification.

This document provides detailed protocols and expert insights into leveraging these reactive sites to construct diverse libraries of potentially bioactive pyrazole derivatives.

Core Synthetic Strategies & Protocols

The functionalization of this compound can be systematically approached through three primary transformations.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing heteroatom nucleophiles onto the pyrazole core. The electron-deficient nature of the ring, enhanced by the C4-nitro group, facilitates the attack of a nucleophile on the carbon bearing a bromine atom. The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the bromide ion to restore aromaticity.[11][12][13]

SNAr_Mechanism Start 3,5-Dibromo-4-nitro- 1H-pyrazole + Nu⁻ Intermediate Meisenheimer-like Intermediate (Stabilized by NO₂) Start->Intermediate Addition (Rate-determining) Product Substituted Pyrazole Product + Br⁻ Intermediate->Product Elimination

Caption: SNAr mechanism on the activated pyrazole ring.

Protocol 1: Monosubstitution with an Amine Nucleophile (e.g., Pyrrolidine)

This protocol details the selective monosubstitution at the C5 position, which is often more reactive.

  • Objective: To synthesize 3-bromo-4-nitro-5-(pyrrolidin-1-yl)-1H-pyrazole.

  • Materials:

    • This compound (1.0 eq, e.g., 2.85 g, 10 mmol)

    • Pyrrolidine (1.1 eq, e.g., 0.91 mL, 11 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 20 mmol)

    • Acetonitrile (CH₃CN), anhydrous (e.g., 50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetonitrile.

    • Add potassium carbonate to the suspension.

    • Add pyrrolidine dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material.

    • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (from 9:1 to 3:1) to afford the pure product as a yellow solid.

  • Expert Insights:

    • Causality of Reagents: K₂CO₃ is a crucial, non-nucleophilic base used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for SNAr reactions.

    • Regioselectivity: While disubstitution is possible under harsher conditions (higher temperature, excess nucleophile), careful control of stoichiometry and temperature often favors monosubstitution. The C5 position is generally more susceptible to initial attack.

    • Trustworthiness: The protocol's reliability is ensured by in-process TLC monitoring, which prevents over-reaction and confirms completion, followed by chromatographic purification to guarantee the final product's purity.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[14][15] This reaction is ideal for attaching aryl or heteroaryl moieties to the pyrazole core, a common feature in many bioactive molecules. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14]

Protocol 2: Disubstitution via Suzuki-Miyaura Coupling

  • Objective: To synthesize 3,5-diphenyl-4-nitro-1H-pyrazole.

  • Materials:

    • This compound (1.0 eq, e.g., 1.42 g, 5 mmol)

    • Phenylboronic acid (2.5 eq, e.g., 1.52 g, 12.5 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, e.g., 289 mg, 0.25 mmol)

    • Sodium Carbonate (Na₂CO₃) (4.0 eq, e.g., 2.12 g, 20 mmol)

    • 1,4-Dioxane (e.g., 40 mL) and Water (e.g., 10 mL)

  • Procedure:

    • CRITICAL STEP (Inert Atmosphere): To a Schlenk flask, add this compound, phenylboronic acid, Na₂CO₃, and the palladium catalyst under an argon or nitrogen atmosphere.

    • Add the dioxane and water solvent mixture via syringe.

    • Degassing: Subject the mixture to three cycles of vacuum-backfill with argon. This is essential to remove dissolved oxygen which can deactivate the Pd(0) catalyst.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitoring: Monitor by TLC (4:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the residue by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield the desired biaryl pyrazole.

  • Expert Insights:

    • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For more challenging substrates, more advanced catalysts like those employing Buchwald ligands (e.g., XPhos) may be necessary to achieve higher yields.[16][17]

    • Base and Solvent: The aqueous base (Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[15] The dioxane/water system is effective at dissolving both the organic and inorganic reagents.

    • Scope: This protocol is highly versatile and can be adapted for a wide range of aryl- and heteroarylboronic acids, providing rapid access to a large library of derivatives.

Strategy 3: Nitro Group Reduction and Subsequent Functionalization

Reducing the nitro group to an amine unlocks a new dimension of synthetic possibilities. The resulting 4-amino-pyrazole is a key intermediate that can be acylated, sulfonylated, or used in cyclization reactions to build fused heterocyclic systems.

Protocol 3: Reduction of a Nitro-Pyrazole Derivative

  • Objective: To synthesize 3,5-diphenyl-1H-pyrazol-4-amine from the product of Protocol 2.

  • Materials:

    • 3,5-Diphenyl-4-nitro-1H-pyrazole (1.0 eq, e.g., 1.4 g, 5 mmol)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq, e.g., 5.64 g, 25 mmol)

    • Ethanol (EtOH), absolute (e.g., 50 mL)

    • Concentrated Hydrochloric Acid (HCl) (e.g., 5 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, suspend 3,5-diphenyl-4-nitro-1H-pyrazole in ethanol.

    • Add the tin(II) chloride dihydrate to the suspension.

    • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 3 hours.

    • Monitoring: The disappearance of the yellow color of the nitro compound and TLC analysis can be used to monitor the reaction.

    • Workup: Cool the reaction to room temperature and carefully pour it over crushed ice.

    • Basify the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A white precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the amine product, which can be further purified by recrystallization or chromatography if necessary.

  • Expert Insights:

    • Reducing Agent: SnCl₂/HCl is a classic and effective method for nitro group reduction. Alternative methods include catalytic hydrogenation (H₂, Pd/C) or using iron powder in acetic acid (Fe/AcOH), which can be milder and more environmentally friendly. The choice depends on the presence of other reducible functional groups in the molecule.[16]

    • Gateway to Diversity: The resulting amino group is a powerful handle. It can be reacted with acyl chlorides to form amides, sulfonyl chlorides to form sulfonamides, or isocyanates to form ureas, each class having distinct biological activity profiles.[18]

Integrated Synthetic Workflow and Potential Bioactivity

By combining these strategies, complex and diverse molecular architectures can be constructed from a single starting material. The following workflow illustrates the generation of a hypothetical, multi-functionalized pyrazole with potential kinase inhibitory properties.

Integrated_Workflow cluster_0 Core Functionalization cluster_1 C-C Bond Formation cluster_2 Final Derivatization Start 3,5-Dibromo-4-nitro- 1H-pyrazole S1 S(N)Ar with Piperazine Start->S1 Int1 Intermediate A (Monosubstituted) S1->Int1 S2 Suzuki Coupling (4-fluorophenylboronic acid) Int1->S2 Int2 Intermediate B (Disubstituted) S2->Int2 S3 Nitro Reduction (SnCl₂/HCl) Int2->S3 Int3 Intermediate C (Amino Pyrazole) S3->Int3 S4 Acylation (Acetyl Chloride) Int3->S4 Final Final Bioactive Target Molecule S4->Final

Caption: Multi-step synthesis from a single starting material.

Data Summary: Derivative Classes and Associated Bioactivities

The synthetic strategies outlined above provide access to a wide range of pyrazole derivatives. The table below summarizes key classes and their frequently reported biological activities.

Derivative ClassSynthetic Strategy EmployedPotential Biological Activity
3,5-Diaryl-pyrazolesSuzuki-Miyaura CouplingAnti-inflammatory (COX inhibitors), Anticancer
3,5-Diamino-pyrazolesSNAr with AminesAntiviral, Kinase Inhibitors
3-Aryl-5-amino-pyrazolesSNAr + Suzuki CouplingAnticancer, Antimicrobial
4-Acylamino-pyrazolesNitro Reduction + AcylationAnalgesic, Antitubercular
4-Sulfonamido-pyrazolesNitro Reduction + SulfonylationAnticancer, Antibacterial

Conclusion

This compound is a high-value, versatile scaffold for the efficient construction of diverse chemical libraries aimed at drug discovery. By strategically employing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group manipulations, researchers can rapidly access a multitude of derivatives. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to explore the rich chemical space of pyrazoles and unlock their full therapeutic potential.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Dibromo-4-nitro-1H-pyrazole in Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in a variety of biological interactions. The strategic functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery and development.[3][4]

This compound emerges as a particularly valuable building block. The two bromine atoms at the C3 and C5 positions serve as versatile handles for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the C4 position significantly influences the electronics of the pyrazole ring, impacting the reactivity of the C-Br bonds and often enhancing the substrate's susceptibility to oxidative addition in catalytic cycles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed reactions for the selective functionalization of this compound. The protocols herein are designed to be robust starting points, grounded in established methodologies for analogous systems. The accompanying discussions on mechanism and regioselectivity are intended to empower the user to make informed decisions for reaction optimization and target-oriented synthesis.

Understanding Regioselectivity: A Game of Electronics and Sterics

A key consideration when working with dihalogenated heterocycles is regioselectivity – which of the two identical halogens will react first? In the case of this compound, the two bromine atoms are in electronically distinct environments due to their proximity to the pyrazole nitrogens and the C4-nitro group.

Generally, in palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is more reactive.[5] This is attributed to the electron-deficient nature of the carbon atom at this position, which facilitates oxidative addition of the Pd(0) catalyst. However, the strong electron-withdrawing effect of the 4-nitro group will also influence the electron density at both the C3 and C5 positions.

Furthermore, the choice of palladium catalyst and, crucially, the phosphine ligand can play a decisive role in overriding the inherent electronic bias of the substrate.[6] Bulky, electron-rich ligands can sterically hinder approach to one position over the other, thereby directing the regioselectivity. For the protocols that follow, it is critical to note that while mono-functionalization is often achievable, careful control of stoichiometry and reaction conditions is necessary to prevent di-substitution.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for the formation of carbon-carbon bonds.[7] A highly analogous and successful Suzuki-Miyaura coupling has been reported for 4-bromo-3,5-dinitro-1H-pyrazole, demonstrating the feasibility of this transformation on a closely related scaffold.[8]

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling of this compound.

Protocol: Mono-Arylation of this compound

This protocol is adapted from a procedure for the closely related 4-bromo-3,5-dinitro-1H-pyrazole.[8]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • XPhos Pd G2 precatalyst (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), XPhos Pd G2 (0.02-0.05 equiv), and K₃PO₄ (2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS. For microwave-assisted reactions, irradiate at 120 °C for 30-60 minutes.[9]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Condition
Catalyst XPhos Pd G2, Pd(PPh₃)₄
Base K₃PO₄, Cs₂CO₃, Na₂CO₃
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O
Temperature 90-120 °C

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful route to introduce alkynyl moieties, which are valuable for further transformations and as pharmacophores themselves.[10][11] The reaction typically employs a dual catalytic system of palladium and copper(I).[12]

Reaction Scheme:

Caption: Sonogashira Coupling of this compound.

Protocol: Mono-Alkynylation of this compound

This is a general protocol based on established procedures for halo-pyrazoles.[13]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous THF or DMF

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous THF or DMF to achieve a substrate concentration of 0.1-0.2 M.

  • Add the amine base (3.0 equiv) and stir for 5 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterRecommended Condition
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Cu Co-catalyst CuI
Base Et₃N, DIPEA
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 80 °C

Heck Coupling: Vinylation of the Pyrazole Core

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to vinyl-substituted pyrazoles.[14][15] These products can serve as precursors for a variety of further synthetic manipulations.

Reaction Scheme:

Caption: Heck Coupling of this compound.

Protocol: Mono-Vinylation of this compound

This generalized protocol is based on Heck reactions performed on related halo-heterocycles.[16][17]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF or acetonitrile

  • Sealed reaction vessel

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (0.02-0.05 equiv), and PPh₃ (0.04-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF or acetonitrile, followed by the amine base (2.0 equiv) and the alkene (1.5 equiv).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended Condition
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile, Dioxane
Temperature 100-140 °C

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[18] This reaction is of paramount importance in pharmaceutical chemistry, where the arylamine motif is a common feature.[19]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination of this compound.

Protocol: Mono-Amination of this compound

This protocol is based on procedures for the amination of other 4-halopyrazoles.[20][21]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • XantPhos or tBuDavePhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 equiv), the phosphine ligand (0.04-0.10 equiv), and the base (1.5 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv).

  • Add anhydrous toluene or dioxane, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Pd Source Pd₂(dba)₃, Pd(OAc)₂
Ligand XantPhos, tBuDavePhos, XPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C

Applications and Future Directions

The functionalized 4-nitropyrazole derivatives synthesized via these palladium-catalyzed methods are valuable intermediates for a multitude of applications. The nitro group can be readily reduced to an amino group, which can then be further derivatized to generate libraries of compounds for biological screening.[8] The diverse substituents introduced at the C3 or C5 positions allow for the fine-tuning of steric and electronic properties, which is crucial for optimizing ligand-receptor interactions in drug discovery programs.[1][2] These building blocks are particularly relevant for the development of kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[8]

References

Application Note: Protocol for the Reduction of the Nitro Group in 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group can serve as a key handle for further functionalization. This application note provides a detailed protocol for the reduction of the nitro group in 3,5-Dibromo-4-nitro-1H-pyrazole to yield 4-amino-3,5-dibromo-1H-pyrazole.

The presence of two bromine atoms on the pyrazole ring necessitates a careful selection of the reducing agent to avoid undesired dehalogenation.[1] While catalytic hydrogenation is a common method for nitro group reduction, catalysts like palladium on carbon (Pd/C) can sometimes lead to the removal of halogen substituents.[1] Therefore, chemical reduction methods using metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe) in hydrochloric acid (HCl), are often preferred for halogenated nitroarenes.[2] These methods are generally chemoselective for the nitro group, preserving the halogen atoms.[2]

This guide will focus on a robust and widely applicable protocol using tin(II) chloride dihydrate in ethanol. We will delve into the rationale behind the choice of reagents and conditions, provide a step-by-step experimental procedure, and detail the necessary work-up and characterization of the final product.

Reaction Overview

The reduction of this compound to 4-amino-3,5-dibromo-1H-pyrazole is achieved through the use of a metal-based reducing agent in an acidic environment. The overall transformation is depicted below:

Caption: General reaction scheme for the reduction of this compound.

Choosing the Right Reducing Agent: A Comparative Analysis

The selection of an appropriate reducing agent is critical for the successful and clean conversion of this compound. Below is a comparison of common methods:

Reducing Agent/MethodSolvent(s)Typical ConditionsAdvantagesDisadvantages & Mitigation
SnCl₂·2H₂O [3]Ethanol, Ethyl AcetateRefluxMild and highly chemoselective for nitro groups over many other functional groups, including halogens.[3]Work-up can be challenging due to the formation of tin salts. Mitigation: Basification and filtration, or washing with aqueous KF solution can effectively remove tin byproducts.
Fe / HCl [4]Ethanol, Water, Acetic AcidRefluxInexpensive, robust, and generally chemoselective.[4]Requires strongly acidic conditions which may not be suitable for all substrates. The work-up involves filtering off iron salts.
Catalytic Hydrogenation (H₂/Pd/C) Ethanol, MethanolH₂ balloon or Parr shakerHigh efficiency and clean reaction.Risk of dehalogenation, especially with bromine and iodine substituents.[1] Mitigation: Using sulfided catalysts (e.g., Pt/C sulfided) can sometimes suppress dehalogenation.
Catalytic Transfer Hydrogenation VariousH-donor (e.g., HCOOH, NH₄HCO₂, Cyclohexene), Pd/CAvoids the need for high-pressure hydrogen gas.Still carries a risk of dehalogenation depending on the catalyst and hydrogen donor used.[1]

For this specific application, Tin(II) chloride dihydrate is recommended due to its excellent track record in the chemoselective reduction of nitroarenes without affecting halogen substituents.

Detailed Experimental Protocol: SnCl₂ Reduction

This protocol details the reduction of this compound using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of starting material).

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (4.0 - 5.0 eq).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 2-4 hours.

  • Work-up - Quenching and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture and precipitate the tin salts. Be cautious as CO₂ evolution may occur.

  • Filtration: Filter the mixture through a pad of celite in a Büchner funnel to remove the insoluble tin salts. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-amino-3,5-dibromo-1H-pyrazole can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Experimental_Workflow A 1. Dissolve this compound in Ethanol B 2. Add SnCl2·2H2O A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Remove Ethanol C->D E 5. Add Ethyl Acetate and NaHCO3 (aq) D->E F 6. Filter through Celite E->F G 7. Wash Organic Layer with NaHCO3 (aq) and Brine F->G H 8. Dry with Na2SO4 and Concentrate G->H I 9. Purify by Column Chromatography or Recrystallization H->I J Product: 4-Amino-3,5-dibromo-1H-pyrazole I->J

Caption: Step-by-step workflow for the reduction protocol.

Characterization of 4-Amino-3,5-dibromo-1H-pyrazole

The successful synthesis of the product should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the product. The amino-pyrazole will have a different Rf value compared to the starting nitro-pyrazole.

  • Melting Point: The purified product should exhibit a sharp melting point.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the N-H protons of the pyrazole and the amino group. The exact chemical shifts will depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbon atoms in the pyrazole ring.

    • FTIR: The infrared spectrum should show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹).[5]

    • Mass Spectrometry: To confirm the molecular weight of the product.

Safety Precautions

  • This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[2]

  • Tin(II) chloride dihydrate is corrosive and an irritant. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • The reaction work-up involves the use of a saturated sodium bicarbonate solution to neutralize acid. This can cause the evolution of carbon dioxide gas, leading to pressure build-up. Add the bicarbonate solution slowly and with caution.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient amount of reducing agent or reaction time.Increase the equivalents of SnCl₂·2H₂O or prolong the reflux time. Ensure the reaction is at the correct reflux temperature.
Low Yield Incomplete precipitation of tin salts during work-up, leading to product loss.Ensure complete neutralization with NaHCO₃. Consider washing the organic layer with an aqueous solution of KF to precipitate stubborn tin salts.
Presence of Impurities in the Final Product Incomplete reaction or side reactions.Optimize the reaction conditions (time, temperature). Purify the product thoroughly using column chromatography or recrystallization.
Dehalogenation Although less common with SnCl₂, it can occur under harsh conditions.Monitor the reaction carefully and avoid prolonged heating after the starting material is consumed. Consider using a milder reducing agent if dehalogenation is a persistent issue.

Conclusion

This application note provides a reliable and detailed protocol for the chemoselective reduction of the nitro group in this compound using tin(II) chloride dihydrate. The presented method is robust and minimizes the risk of dehalogenation, a common side reaction with other reduction techniques. By following the outlined experimental procedure, work-up, and safety precautions, researchers can efficiently synthesize 4-amino-3,5-dibromo-1H-pyrazole, a valuable intermediate for further synthetic transformations in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole (CAS: 104599-36-2). This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its pyrazole core and the influence of its substituent groups.[1] The synthesis, which involves the electrophilic nitration of 3,5-Dibromo-1H-pyrazole, can present challenges related to yield, purity, and reaction control. Pyrazoles are electron-rich aromatic systems, making them susceptible to electrophilic substitution, which preferentially occurs at the C4 position.[2] However, the exothermic nature of nitration and potential for side reactions necessitates precise control over experimental parameters.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the complexities of this synthesis and consistently achieve high yields of a pure product.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yield is the most common issue and typically stems from one of three areas: incomplete reaction, product degradation, or mechanical loss during workup and purification.

  • Probable Cause 1: Incomplete Reaction. The two bromine atoms on the pyrazole ring are electron-withdrawing, which deactivates the ring towards electrophilic substitution. If your conditions are too mild, a significant portion of the starting material may remain unreacted.

    • Solution:

      • Temperature Control: While the initial addition should be performed at 0-5 °C to control the exotherm, you may need to allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours) to drive it to completion.

      • Nitrating Agent Stoichiometry: Ensure you are using a slight excess of the nitrating agent. A molar ratio of 1.1 to 1.2 equivalents of nitric acid relative to the 3,5-Dibromo-1H-pyrazole is a good starting point.

      • Monitoring: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material before quenching the reaction.

  • Probable Cause 2: Product Degradation. Nitration reactions are highly exothermic. A runaway reaction temperature can lead to the formation of undesired side products and decomposition (charring) of the target molecule.

    • Solution:

      • Strict Temperature Management: Maintain the temperature of the reaction mixture between 0-5 °C during the entire addition of the pyrazole substrate. This is critical. Use an ice-salt bath for better temperature control.

      • Slow, Portioned Addition: Add the 3,5-Dibromo-1H-pyrazole solid slowly, in small portions, to the cooled nitrating mixture. This allows the heat generated by the reaction to dissipate effectively.

  • Probable Cause 3: Mechanical Loss. The product precipitates upon quenching with ice water. Improper filtration or transfer techniques can lead to significant loss.

    • Solution:

      • Efficient Filtration: Use a Büchner funnel with an appropriate filter paper to collect the solid. After filtration, wash the solid with copious amounts of cold water to remove residual acid, followed by a small amount of a cold, non-polar solvent (like hexane) to aid in drying.

      • Careful Transfers: Ensure all solid is scraped from the reaction flask and transferred to the funnel. A small amount of the filtrate can be used to rinse the flask.

Q2: My TLC analysis shows a significant amount of unreacted 3,5-Dibromo-1H-pyrazole even after several hours. What should I do?

A2: This is a clear indication of an incomplete reaction.

  • Causality: The energy barrier for the electrophilic attack on the deactivated pyrazole ring has not been sufficiently overcome.

  • Troubleshooting Steps:

    • Re-evaluate Reagent Quality: Ensure your nitric and sulfuric acids are of high purity and concentration. The presence of excess water can impede the formation of the active nitronium ion (NO₂⁺).

    • Increase Reaction Time/Temperature: After the initial controlled addition at 0-5 °C, allow the reaction to stir at room temperature for an additional 2-3 hours. If TLC still shows starting material, you can gently warm the mixture to 30-40 °C, but monitor closely for any color change that might indicate decomposition.

    • Adjust Stoichiometry: In your next attempt, consider increasing the equivalents of nitric acid to 1.3-1.5. This increases the concentration of the nitronium ion, favoring the forward reaction.

Q3: The isolated product is a dark, oily, or gummy solid instead of the expected crystalline powder. What went wrong during the workup?

A3: This problem points towards impurities, most commonly residual acid or decomposition byproducts.

  • Causality: The strong nitrating acid mixture (H₂SO₄/HNO₃) can cause charring if the temperature rises uncontrollably. If not completely removed during the workup, this acid will degrade the product over time and prevent proper crystallization.

  • Solution Protocol:

    • Proper Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This ensures rapid cooling and dilution of the acid. Never add water to the concentrated acid mixture.

    • Thorough Washing: After filtering the crude product, wash the solid extensively with cold deionized water until the washings are neutral (test with pH paper). This step is crucial for removing trapped acid.

    • Neutralization (Optional): If the product remains oily, you can suspend the crude solid in water and carefully add a dilute solution of sodium bicarbonate until effervescence ceases. Re-filter, wash with water, and dry. This neutralizes any remaining acid.

    • Recrystallization: A final purification by recrystallization is essential. An ethanol/water or ethyl acetate/hexane solvent system is often effective for obtaining a pure, crystalline solid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The reaction is a classic electrophilic aromatic substitution.

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the pyrazole ring attacks the nitronium ion. This attack occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible carbon on the ring.[2]

  • Aromatization: The resulting intermediate (a sigma complex) loses a proton (H⁺) from the C4 position to regenerate the aromatic pyrazole ring, now substituted with a nitro group.

Q2: What are the most critical safety precautions for this nitration reaction?

A2: Nitration reactions are potentially hazardous and must be treated with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (butyl rubber or Viton are recommended).

  • Fume Hood: Perform the entire experiment in a certified chemical fume hood.

  • Acid Handling: Always add the more concentrated acid (sulfuric acid) to the less concentrated one or, in this case, add the nitric acid slowly to the sulfuric acid while cooling. Never add water or other substances to the concentrated acid mixture , as this can cause violent splashing.

  • Temperature Control: The reaction is highly exothermic. A runaway reaction can lead to boiling, splashing of corrosive acid, and the release of toxic nitrogen oxide gases. Always use an ice bath and add reagents slowly.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to ice, never the other way around.

Q3: What are the best practices for purifying the final this compound?

A3: Recrystallization is the most effective method for obtaining a high-purity product.

  • Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol/water, isopropanol, or ethyl acetate/hexane.

  • Procedure: Dissolve the crude solid in the minimum amount of the hot solvent. If using a two-solvent system, dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Section 3: Visualizations & Data

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0°C) Add_Substrate Slowly Add 3,5-Dibromo-1H-pyrazole Prep_Nitrating->Add_Substrate Maintain 0-5°C Stir Stir at 0-5°C, then Warm to Room Temp Add_Substrate->Stir Monitor Monitor by TLC Stir->Monitor Check for SM Quench Quench on Ice Monitor->Quench Reaction Complete Filter Filter Crude Solid Quench->Filter Wash Wash with H₂O Filter->Wash Purify Recrystallize Wash->Purify Dry Dry Final Product Purify->Dry Characterize Characterize Product (NMR, MP, etc.) Dry->Characterize

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose common experimental issues.

G Start Low Yield or Impure Product? CheckTLC Analyze TLC Plate Start->CheckTLC Yes ProductAppearance Product Appearance? Start->ProductAppearance Yes IncompleteRxn Cause: Incomplete Reaction CheckTLC->IncompleteRxn High SM Spot Degradation Cause: Degradation / Side Rxns CheckTLC->Degradation Streaking / Multiple Spots ProductAppearance->Degradation Dark / Oily / Gummy AcidImpurity Cause: Residual Acid Impurity ProductAppearance->AcidImpurity Dark / Oily / Gummy Sol_Incomplete Solution: • Increase reaction time/temp • Increase HNO₃ equivalents • Check reagent quality IncompleteRxn->Sol_Incomplete Sol_Degradation Solution: • Improve temperature control (0-5°C) • Add substrate more slowly • Ensure efficient stirring Degradation->Sol_Degradation Sol_Acid Solution: • Wash crude solid thoroughly with H₂O • Neutralize with NaHCO₃ soln. • Recrystallize carefully AcidImpurity->Sol_Acid

Caption: A decision tree for troubleshooting common synthesis problems.

Table 1: Comparison of Common Nitrating Conditions
Nitrating SystemTypical TemperatureProsCons
Conc. H₂SO₄ / Conc. HNO₃ 0 °C to Room TempInexpensive, readily available, and highly effective for generating the nitronium ion.[3]Highly corrosive and exothermic; requires very careful temperature control to avoid degradation.
Conc. HNO₃ / Acetic Anhydride 0 °C to 10 °CCan be milder than H₂SO₄/HNO₃, potentially reducing charring. Generates acetyl nitrate in situ.Acetic anhydride is moisture-sensitive; reaction can still be vigorous.

Section 4: Optimized Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines.

Reagents and Materials:

  • 3,5-Dibromo-1H-pyrazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 4 mL per gram of substrate)

  • Concentrated Nitric Acid (70%) (1.2 eq)

  • Deionized Water

  • Crushed Ice

  • Recrystallization Solvent (e.g., Ethanol)

  • Standard laboratory glassware, magnetic stirrer, and an ice-salt bath

Procedure:

  • Prepare the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, add the concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Slowly, add the concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during this addition. After the addition is complete, let the mixture stir at 0 °C for 10 minutes.

  • Substrate Addition: To the cold, stirring nitrating mixture, add the 3,5-Dibromo-1H-pyrazole solid in small portions over 20-30 minutes. Use a powder funnel for easy addition. Critically, ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

  • Monitoring: Take a small aliquot of the reaction, quench it in water, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of the starting material.

  • Warming: If the reaction is incomplete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, monitoring by TLC periodically.

  • Workup (Quenching): Prepare a large beaker containing a substantial amount of crushed ice (approx. 10 g of ice per 1 mL of acid mixture). While stirring the ice vigorously, slowly pour the reaction mixture into the beaker. A white to pale-yellow precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at low heat (<50 °C).

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol (or an ethanol/water mixture) to yield this compound as a pure, crystalline solid.

References

Technical Support Center: Purification of 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3,5-Dibromo-4-nitro-1H-pyrazole (CAS No. 104599-36-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your research.

PART 1: Critical Safety & Handling

Before initiating any experimental work, it is imperative to understand the hazards associated with this compound and related nitrated compounds.

Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye damage and skin/respiratory irritation[1]. Nitrated organic compounds can be energetically unstable; therefore, always handle with care.

Core Safety Recommendations:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors[2][3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles[2][4][5].

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and prevent electrostatic discharge[2][3].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[2][3].

  • Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains[2][5].

PART 2: Troubleshooting & FAQs

This section addresses the most common issues encountered during purification in a direct question-and-answer format.

Troubleshooting Guide

Issue 1: My compound is "oiling out" during recrystallization instead of forming crystals.

  • Causality & Explanation: "Oiling out" occurs when the solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This typically happens for one of three reasons:

    • Inappropriate Solvent Choice: The solvent may be too good a solvent even at low temperatures, or the compound's melting point might be lower than the boiling point of the solvent, causing it to melt in the hot solution.

    • Rapid Cooling: Cooling the saturated solution too quickly can cause the solute to crash out of solution as an amorphous oil before it has time to organize into a crystal lattice.

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation process, acting as "anti-solvents" or by physically inhibiting crystal growth.[6]

  • Solutions & Protocols:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure you are not at the saturation limit. Then, allow it to cool much more slowly.

    • Switch to a Mixed-Solvent System: If slow cooling fails, a mixed-solvent system is often the solution. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) while hot. Then, slowly add a "poor" solvent (e.g., water, hexane) dropwise until persistent turbidity (cloudiness) is observed. Re-heat to clarify and then cool slowly.[7]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound to the cooled, supersaturated solution to initiate crystallization.[7]

Issue 2: The yield from my recrystallization is extremely low.

  • Causality & Explanation: A low yield indicates that a significant portion of your target compound is not being recovered in the final crystalline product. Key causes include:

    • Using an Excessive Volume of Solvent: The most common error. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[7]

    • Premature Crystallization: The compound crystallizing on the filter paper or in the funnel neck during hot filtration.

    • Inadequate Cooling: Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[7]

  • Solutions & Protocols:

    • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.[7]

    • Pre-heat Your Funnel: To prevent premature crystallization during hot filtration (if performed), pre-heat the filter funnel and receiving flask with hot solvent vapor or in an oven.

    • Maximize Cooling: Once the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation before filtration.[7]

    • Mother Liquor Analysis: If yields are consistently low, concentrate the mother liquor and analyze it by TLC to see how much product is being lost. You may be able to perform a second-crop recrystallization.

Issue 3: My final product is still colored (e.g., yellow or brown).

  • Causality & Explanation: Colored impurities are common in nitration reactions, often arising from side-products or degradation. These impurities can be highly conjugated and intensely colored, even at low concentrations.

  • Solutions & Protocols:

    • Activated Charcoal Treatment: Add a very small amount (1-2% by weight of your crude product) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes. The charcoal will adsorb the colored impurities.[7]

    • Perform a Hot Filtration: The charcoal must be removed from the hot solution via filtration through a fluted filter paper or a small pad of Celite®.

    • Caution: Activated charcoal is not perfectly selective and will also adsorb some of your desired product, leading to a slight reduction in yield. Use it sparingly.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the dibromo and nitro functionalities, the molecule has moderate polarity. A systematic approach is best:

  • Start with Alcohols: Ethanol or isopropanol are excellent starting points for pyrazole derivatives.[7] Test the solubility of a small sample.

  • Consider Solvent Pairs: If a single solvent is not ideal, an ethanol/water or ethyl acetate/hexane system is highly effective. The polarity can be fine-tuned to achieve optimal solubility characteristics.[7]

Table 1: Solvent Selection Guide for Pyrazole Derivatives

Solvent SystemTypePolarityCommon Use Case
Ethanol / WaterMixed ProticHighFor polar pyrazole derivatives that are too soluble in pure ethanol.[7]
Ethyl Acetate / HexaneMixed AproticMedium to LowExcellent for compounds of intermediate polarity; offers a wide polarity range.
IsopropanolSingle ProticMediumGood general-purpose solvent with lower volatility than ethanol.
TolueneSingle AproticLowFor less polar derivatives or as a "poor" solvent in a mixed system.

Q2: When should I use column chromatography instead of recrystallization? A2: The choice depends on the nature of the impurities and the required purity level.

  • Recrystallization is preferred when:

    • You have a large amount of material (>1 g).

    • The impurities have significantly different solubility profiles from the product.

    • You need a highly crystalline, solvent-free final product.

  • Column Chromatography is necessary when:

    • Impurities have very similar solubility to the product (e.g., regioisomers or precursors).

    • You are working on a small scale (<1 g).

    • The product is an oil or low-melting solid that is difficult to crystallize.

Q3: How can I confirm the purity of my final product? A3: Purity should be confirmed using a combination of methods:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Compare this to the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any residual solvents or impurities.

PART 3: Experimental Protocols & Visualizations

Purification Workflow Diagram

The following diagram outlines the general workflow and decision points for purifying crude this compound.

G cluster_prep Preparation cluster_main_path Primary Purification cluster_alt_path Alternative Purification cluster_troubleshoot Troubleshooting Crude Crude Product Assess Assess Impurity Profile (TLC) Crude->Assess Recrystallize Recrystallization Assess->Recrystallize Impurities have different solubility Column Column Chromatography Assess->Column Impurities have similar solubility Collect Collect Crystals (Vacuum Filtration) Recrystallize->Collect OilingOut Product Oils Out? Recrystallize->OilingOut Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure Fractions Combine Pure Fractions Column->Fractions Evaporate Evaporate Solvent Fractions->Evaporate Evaporate->Dry OilingOut->Collect No MixedSolvent Use Mixed-Solvent Recrystallization OilingOut->MixedSolvent Yes MixedSolvent->Collect

Caption: General workflow for the purification of this compound.

Protocol 1: Single-Solvent Recrystallization

Objective: To purify the crude solid using a single appropriate solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of the selected solvent (e.g., isopropanol).[6]

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid just dissolves at the boiling point of the solvent.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any residual mother liquor.[6]

  • Drying: Allow the crystals to air-dry on the filter paper before transferring them to a desiccator or vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify the compound by separating it from impurities with similar solubility based on differential adsorption to a stationary phase.

  • Stationary Phase: Prepare a column with silica gel, slurried in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar components.[6]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.[6]

Troubleshooting Diagram: Low Yield

G Start Low Recrystallization Yield CheckMotherLiquor Analyze Mother Liquor by TLC Start->CheckMotherLiquor HighInML High Concentration of Product in Mother Liquor? CheckMotherLiquor->HighInML TooMuchSolvent Root Cause: Too Much Solvent Used or Solvent is Too 'Good' HighInML->TooMuchSolvent Yes LowInML Low Concentration of Product in Mother Liquor? HighInML->LowInML No FixSolvent Action: 1. Rework Mother Liquor. 2. In future, use less solvent or   a less polar/mixed solvent. TooMuchSolvent->FixSolvent LossOnFilter Root Cause: Mechanical Loss or Premature Crystallization During Hot Filtration LowInML->LossOnFilter Yes FixFilter Action: 1. Ensure flask is scraped clean. 2. Pre-heat filtration apparatus. 3. Use minimal wash solvent. LossOnFilter->FixFilter

Caption: Decision tree for troubleshooting low recrystallization yields.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a privileged scaffold in medicinal chemistry, but their synthesis, particularly from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is often plagued by the formation of regioisomeric mixtures.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired regioisomer with high selectivity.

Frequently Asked Questions (FAQs)

Q1: What is "regioselectivity" in pyrazole synthesis and why is it a problem?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another. When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (like methylhydrazine or phenylhydrazine), the initial attack can occur at either of the two different carbonyl groups.[1][2] This leads to two potential reaction pathways, resulting in a mixture of two distinct pyrazole regioisomers. This is a significant problem because these isomers can have vastly different biological activities, and separating them can be difficult and costly, reducing the overall efficiency of your synthesis.[2]

Q2: My reaction is giving a 1:1 mixture of regioisomers. What are the key factors I should investigate first?

A2: A roughly equal mixture suggests that the two carbonyls of your dicarbonyl substrate have very similar reactivity under your current conditions. The three primary factors that govern the regiochemical outcome are:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like a -CF₃ group) will make the adjacent carbonyl carbon a "harder" electrophile and more reactive toward nucleophilic attack.[2]

  • Steric Effects: The bulkiness of substituents near the carbonyl groups or on the hydrazine. The incoming hydrazine will preferentially attack the less sterically hindered carbonyl.[1][3]

  • Reaction Conditions: This is the most crucial and easily adjustable factor. Solvent, pH (acidic, neutral, or basic conditions), and temperature can dramatically shift the isomeric ratio.[2][4]

Q3: Can the choice of hydrazine derivative affect the outcome?

A3: Absolutely. In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For example, in methylhydrazine, the NH₂ group is more nucleophilic. In phenylhydrazine, the substituted -NHPh nitrogen is less nucleophilic due to the electron-withdrawing nature of the phenyl ring.[5] The more nucleophilic nitrogen will typically initiate the attack on the more electrophilic carbonyl carbon, although this can be modulated by the reaction conditions.

In-Depth Troubleshooting Guides

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis with 1,3-Diketones

The Knorr synthesis and related condensations are workhorses for pyrazole formation but are notoriously sensitive to reaction parameters.[1][4][6] If you are observing a mixture of regioisomers, the following troubleshooting workflow can help you systematically optimize your reaction.

Troubleshooting Workflow: Improving Regioselectivity

This workflow guides you through a logical sequence of experimental modifications to enhance the formation of your desired isomer.

G start Start: Poor Regioselectivity (e.g., < 5:1 ratio) solvent Step 1: Change Solvent System start->solvent Begin Optimization analysis Analyze Isomeric Ratio (NMR, LC-MS) solvent->analysis Run experiment in EtOH, TFE, and HFIP ph Step 2: Adjust Reaction pH ph->analysis Add catalytic acid (HCl) or base (NaOAc) temp Step 3: Modify Temperature temp->analysis Run at 0°C, RT, and Reflux analysis->ph If selectivity improves but is not optimal analysis->temp If still suboptimal success Success! Regioselectivity > 10:1 analysis->success Target Achieved failure Still Poor Selectivity? Consider Advanced Strategy analysis->failure If ratio remains poor

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Causality Behind the Choices:
  • Solvent Choice (Kinetic vs. Thermodynamic Control): Standard solvents like ethanol often lead to mixtures.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[2][5] These solvents have strong hydrogen-bond-donating properties which can stabilize intermediates differently, favoring one cyclization pathway over the other. This often pushes the reaction under kinetic control, where the product that forms fastest is the major one, rather than the most stable product (thermodynamic control).[7][8][9]

  • pH Adjustment: The reaction mechanism is pH-dependent.[4]

    • Acidic Conditions: An acid catalyst protonates a carbonyl oxygen, increasing its electrophilicity.[6][10] It can also protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms. The rate-determining step is often the final dehydration of a cyclic intermediate.[4]

    • Basic/Neutral Conditions: Under neutral or basic conditions, the initial nucleophilic attack by the hydrazine is typically the key selectivity-determining step. The more nucleophilic nitrogen attacks the more electrophilic (or less hindered) carbonyl.

Issue 2: Ambiguous Reaction Pathway with Unsymmetrical Substrates

When using a substrate like 1-phenyl-1,3-butanedione with methylhydrazine, it's not always intuitive which product will form. The phenyl group is electron-withdrawing, activating the adjacent carbonyl, but it is also sterically bulky.

Reaction Mechanism and Competing Pathways

The reaction proceeds via two competing pathways, starting with the nucleophilic attack of methylhydrazine on either the acetyl (C1) or benzoyl (C3) carbonyl of the diketone.

G sub Unsymmetrical 1,3-Diketone (R1 ≠ R2) pathA Pathway A: Attack at C1 sub->pathA pathB Pathway B: Attack at C3 sub->pathB hyd Substituted Hydrazine (R3-NH-NH2) hyd->pathA hyd->pathB intA Intermediate A (Hydrazone at C1) pathA->intA Cyclization intB Intermediate B (Hydrazone at C3) pathB->intB Cyclization prodA Regioisomer 1 intA->prodA Dehydration prodB Regioisomer 2 intB->prodB Dehydration

Caption: Competing pathways in pyrazole synthesis from unsymmetrical diketones.

To predict the outcome, consider the "hard and soft acids and bases" (HSAB) principle. A carbonyl adjacent to a trifluoromethyl group is a "harder" electrophile than one next to a phenyl group. The more nucleophilic NH₂ end of an alkylhydrazine is a "harder" nucleophile and will preferentially attack the harder carbonyl.

Data & Protocols

Table 1: Effect of Solvent on Regioisomeric Ratio

This table summarizes experimental data showing the powerful effect of fluorinated solvents on the reaction of various 1,3-diketones with methylhydrazine. Data is adapted from literature.[5]

Entry1,3-Diketone (R¹/R²)SolventRatio (Isomer A : Isomer B)Yield (%)
1CF₃ / 2-FurylEtOH30 : 7095
2CF₃ / 2-FurylTFE85 : 1598
3CF₃ / 2-FurylHFIP 97 : 3 99
4C₂F₅ / PhenylEtOH45 : 5592
5C₂F₅ / PhenylHFIP 95 : 5 96
6CH₃ / 2-FurylEtOH1 : 1.390
7CH₃ / 2-FurylHFIP >99 : 1 94

Isomer A is the desired product resulting from attack at the fluorinated carbonyl.

Experimental Protocol: Regioselective Synthesis using HFIP

This protocol provides a general method for achieving high regioselectivity in the synthesis of N-methyl-3-trifluoromethyl-5-arylpyrazoles.

Materials:

  • 1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.2 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M solution)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in HFIP.

  • Stir the solution at room temperature (20-25°C).

  • Slowly add methylhydrazine (1.2 eq) to the solution dropwise over 5 minutes. The reaction can be exothermic.[1]

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-2 hours.

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the final product and determine the regioisomeric ratio using ¹H NMR and/or ¹⁹F NMR spectroscopy.

Advanced Strategies

For particularly stubborn cases where optimizing reaction conditions is insufficient, consider alternative synthetic strategies that offer inherent regiocontrol:

  • [3+2] Cycloadditions: Reactions involving 1,3-dipolar cycloaddition, such as those using sydnones and alkynes or tosylhydrazones and nitroalkenes, can offer excellent and often complete regioselectivity.[11][12][13] These methods build the pyrazole ring in a fundamentally different way that avoids the ambiguity of the dicarbonyl condensation.

  • One-Pot Multi-Component Reactions: Several modern one-pot procedures have been developed that assemble pyrazoles from different starting materials with high regioselectivity, sometimes using metal catalysts or novel reagents.[14][15][16]

  • Directed Metalation: For functionalizing an existing pyrazole ring, directed ortho-metalation (DoM) strategies using strong bases can achieve regioselective substitution at specific positions that are otherwise inaccessible.[17]

By understanding the interplay of electronic, steric, and conditional factors, you can transform a non-selective reaction into a highly efficient and predictable synthesis of your target pyrazole.

References

Technical Support Center: Optimization and Troubleshooting for Suzuki Coupling Reactions with 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction utilizing the challenging substrate, 3,5-Dibromo-4-nitro-1H-pyrazole. Our guidance is rooted in established chemical principles and field-proven strategies to help you navigate the complexities of this specific transformation.

Introduction: The Challenges of Coupling this compound

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. However, its unique electronic and structural features present several challenges in Suzuki-Miyaura coupling reactions:

  • Two Reactive Sites: The presence of two bromine atoms allows for both mono- and di-arylation, necessitating precise control over reaction conditions to achieve the desired selectivity.

  • Electron-Deficient Core: The pyrazole ring, compounded by the strongly electron-withdrawing nitro group, significantly influences the reactivity of the C-Br bonds. This electron deficiency can make oxidative addition more facile but can also impact subsequent steps in the catalytic cycle.[1]

  • Coordinating Heterocycle: The pyrazole moiety, with its free N-H group, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species.[2]

  • Potential for Side Reactions: The nitro group can participate in undesired side reactions under certain conditions, and the acidic N-H proton can complicate the role of the base.

This guide will address these challenges in a practical, question-and-answer format to help you optimize your reaction conditions and troubleshoot common issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my reaction. What are the primary factors to investigate?

A1: Low conversion is a common issue and can often be traced back to a few critical parameters:

  • Catalyst and Ligand Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere.[3] Phosphine ligands are particularly susceptible to oxidation.[3] For this electron-deficient substrate, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to be effective for challenging couplings.[2][4]

  • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[3] The purity of your base is also critical.

  • Reactivity of the Boronic Acid: While generally stable, boronic acids can degrade. Electron-deficient boronic acids are particularly prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] Using fresh, high-purity boronic acid is recommended.

Q2: How do I control the selectivity between mono- and di-arylation of the pyrazole core?

A2: Achieving selective mono- or di-arylation is a key challenge. The following strategies can be employed:

  • Stoichiometry of the Boronic Acid: This is the most straightforward method.

    • For mono-arylation , use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the dibromopyrazole.

    • For di-arylation , a larger excess of the boronic acid (2.2-3.0 equivalents) is typically required.[5]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor mono-arylation. To achieve di-substitution, longer reaction times and potentially higher temperatures may be necessary.

  • Catalyst and Ligand Choice: Certain catalyst systems may exhibit a preference for mono- or di-coupling. For instance, highly active catalysts might drive the reaction towards di-substitution more readily.

It is important to monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal time to stop the reaction to maximize the yield of the desired product.

Q3: My primary side product appears to be the debrominated starting material. What causes this and how can it be minimized?

A3: Debromination (or hydrodehalogenation) is a known side reaction in Suzuki couplings. It occurs when the aryl halide reductively eliminates with a hydride source in the palladium complex.[1]

  • Source of Hydride: The hydride can originate from various components in the reaction mixture, including amine bases or alcoholic solvents.[1]

  • Mitigation Strategies:

    • Choice of Base: Avoid using amine bases if debromination is a significant issue. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred.[6]

    • Solvent System: If using an alcohol as a co-solvent, consider switching to a non-protic solvent system like 1,4-dioxane/water or toluene/water.[7][8]

    • Ligand Selection: In some cases, the choice of ligand can influence the rate of debromination versus the desired cross-coupling. A tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to suppress debromination in similar heterocyclic systems.[9][10]

Q4: Can the nitro group interfere with the reaction?

A4: Yes, under certain conditions, the nitro group can be a liability. While Suzuki couplings of nitroarenes are well-documented, the nitro group can be reduced by Pd(0) in the presence of a hydrogen source.[11][12] However, in a well-controlled Suzuki-Miyaura reaction, this is not typically the major reaction pathway. The key is to maintain a rigorously inert atmosphere and avoid potential reducing agents in your reaction setup. Recent advancements have shown that nitroarenes can even be used as the electrophilic coupling partner, proceeding through an oxidative addition of the Ar-NO₂ bond, though this requires specific catalytic systems (e.g., a palladium/BrettPhos catalyst).[12][13] For the coupling of this compound, the C-Br bonds are the intended reactive sites.

Part 2: Troubleshooting Guide

This section is designed to provide a logical workflow for addressing specific experimental issues.

Issue 1: Low Yield of Desired Product

Low yields can be due to a multitude of factors. A systematic approach is crucial for diagnosis.

A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Is Starting Material Consumed? B->C D No: Inactive Reaction C->D No E Yes: Side Product Formation C->E Yes F Check Reagent Quality: - Catalyst/Ligand (fresh?) - Solvents (anhydrous/degassed?) - Base (pure?) D->F I Identify Major Side Products E->I G Verify Reaction Setup: - Inert atmosphere? - Correct temperature? F->G H Increase Catalyst Loading or Switch to a More Active Catalyst System (e.g., Buchwald Precatalysts) G->H J Debromination Product? I->J K Homocoupling of Boronic Acid? I->K L Protodeboronation? I->L M Change Base (e.g., to K3PO4) and/or Solvent (e.g., to Dioxane) J->M Yes N Ensure Rigorous Degassing and Inert Atmosphere K->N Yes O Use Fresher Boronic Acid or a More Stable Derivative (e.g., Pinacol Ester) L->O Yes cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A 1. Add Pyrazole (1 equiv), Boronic Acid (1.2 equiv), and Base (e.g., K3PO4, 2.5 equiv) to a Schlenk flask. B 2. Add Catalyst System (e.g., XPhos Pd G2, 2-5 mol%). A->B C 3. Evacuate and backfill with Argon (3x). D 4. Add degassed solvent (e.g., 1,4-Dioxane/H2O 4:1). C->D E 5. Heat at 80-90 °C under Argon. D->E F 6. Monitor by TLC/LC-MS (typically 4-12 h). E->F G 7. Cool to RT, dilute with EtOAc, wash with H2O and brine. H 8. Dry organic layer (e.g., Na2SO4), filter, and concentrate. G->H I 9. Purify by column chromatography. H->I G cluster_main Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L2 pdiil Ar-Pd(II)-Br(L2) pd0->pdiil Oxidative Addition pdiib Ar-Pd(II)-Ar'(L2) pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination ArAr Pyrazole-Ar' pdiib->ArAr ArBr Pyrazole-Br ArBr->pdiil ArBOH Ar'-B(OH)2 ArBOH->pdiib Base Base Base->pdiib

References

3,5-Dibromo-4-nitro-1H-pyrazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3,5-Dibromo-4-nitro-1H-pyrazole (CAS No. 104599-36-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to address challenges you may encounter during your experiments.

I. Quick Reference: Storage and Stability Parameters

For immediate guidance, the following table summarizes the essential storage and stability information for this compound.

ParameterRecommendationRationale & Key Considerations
Storage Temperature 4°C is recommended for long-term storage[1][2]. Room temperature is acceptable for short-term storage and shipping[1][3].Lower temperatures minimize the rate of potential thermal degradation. The pyrazole ring itself is thermally stable, but the presence of nitro and bromo substituents can influence its reactivity[4].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).While not always specified by all suppliers, an inert atmosphere is best practice for long-term storage to prevent potential oxidative degradation or reaction with atmospheric moisture.
Light Exposure Store in a light-proof or amber container. Avoid prolonged exposure to direct light, especially UV light.Nitroaromatic compounds can be susceptible to photodegradation. Exposure to UV light can lead to the formation of reactive intermediates and subsequent decomposition[1][3][5].
Moisture/Humidity Keep the container tightly sealed in a dry environment. A desiccator is recommended.The compound's bromine atoms can be susceptible to hydrolysis under certain conditions. Preventing moisture ingress is crucial for maintaining chemical integrity.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, and excessive heat.Nitro compounds can react exothermically and sometimes explosively with these substances. Strong bases can deprotonate the pyrazole ring, potentially leading to undesired reactions or degradation.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the handling and use of this compound, providing explanations for the underlying causes and actionable solutions.

Scenario 1: Inconsistent Experimental Results or Loss of Compound Potency

  • Question: My recent experiments using a previously opened bottle of this compound are showing lower than expected efficacy or inconsistent results. What could be the cause?

  • Answer: This issue often points to compound degradation. Several factors could be at play:

    • Potential Cause 1: Thermal Decomposition. Although nitropyrazoles are generally thermally stable, prolonged storage at elevated temperatures can lead to slow degradation. The primary pathway for the initial decomposition of C-nitro azole derivatives is often the homolytic elimination of the nitro group[1]. This would result in the formation of radical species and subsequent byproducts, reducing the concentration of your active compound.

      • Solution: Always store the compound at the recommended 4°C for long-term storage. For ongoing experiments, allow the container to equilibrate to room temperature before opening to prevent water condensation.

    • Potential Cause 2: Hydrolytic Degradation. The C-Br bonds on the pyrazole ring can be susceptible to nucleophilic attack by water (hydrolysis), especially if the compound has been exposed to a humid environment or stored improperly. This would replace the bromine atoms with hydroxyl groups, fundamentally altering the molecule's structure and activity.

      • Solution: Ensure the container is always tightly sealed and stored in a desiccator. When weighing the compound, do so in a controlled, low-humidity environment if possible and minimize the time the container is open.

    • Potential Cause 3: Photodegradation. If the compound has been exposed to light, particularly UV, photodegradation may have occurred. Nitroaromatic compounds can absorb UV light, leading to the formation of excited states that can undergo various reactions, including the formation of phenols and other degradation products, thus lowering the purity of your sample[1][3][5].

      • Solution: Store the compound in an amber vial or a container wrapped in aluminum foil inside a dark cabinet or refrigerator. Conduct experimental manipulations under subdued lighting conditions whenever feasible.

Scenario 2: Discoloration of the Solid Compound

  • Question: My solid this compound, which was initially a light-colored powder, has developed a yellowish or brownish tint over time. Is it still usable?

  • Answer: Discoloration is a visual indicator of chemical change and should be taken seriously.

    • Underlying Mechanism: The color change is likely due to the formation of degradation byproducts. The decomposition of nitroaromatic compounds can lead to the formation of complex, often colored, polymeric materials or phenolic compounds which can oxidize to form colored quinone-like structures.

    • Recommended Action: It is strongly advised to discard the discolored compound and use a fresh, unopened stock. The presence of impurities can significantly impact experimental outcomes, leading to non-reproducible data. If you must consider using it, re-characterization (e.g., by LC-MS, NMR) to determine the purity is essential, but this is often not practical for routine lab work.

Scenario 3: Poor Solubility in a Previously Used Solvent

  • Question: I am having trouble dissolving this compound in a solvent that has worked before. What could be the reason?

  • Answer: Assuming the solvent quality is unchanged, this issue can also be linked to compound degradation.

    • Plausible Explanation: If the compound has degraded, the resulting impurities or polymeric byproducts may have different solubility profiles than the parent compound. These less soluble materials can make it appear as though the original compound is no longer dissolving properly.

    • Troubleshooting Steps:

      • Visually inspect the solid for any signs of discoloration or change in morphology.

      • Attempt to dissolve a small amount of a fresh, unopened sample of the compound in the same solvent to confirm the solvent's viability.

      • If the fresh sample dissolves, it is highly likely that your older stock has degraded. Discard the old stock.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with this compound?

A1: Based on its chemical structure and available safety data, this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin irritation and serious eye damage[5]. The general hazards of aromatic nitro compounds also include the potential to cause methemoglobinemia[6]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Q2: Can I store solutions of this compound? If so, for how long and under what conditions?

A2: Storing solutions is generally not recommended for long periods. The stability of this compound in solution is highly dependent on the solvent, concentration, and storage conditions. In solution, the potential for degradation (hydrolysis, photolysis) is increased. If you must store a solution, it is best to:

  • Use a dry, aprotic solvent.

  • Store at -20°C or -80°C.

  • Protect from light.

  • Use within a very short timeframe (days at most). It is always best practice to prepare solutions fresh for each experiment.

Q3: What are the likely decomposition products I might see on an analytical run (e.g., LC-MS)?

  • Hydrolysis Products: Monobromo-nitro-hydroxypyrazoles or a dihydroxy-nitropyrazole, where one or both bromine atoms are replaced by -OH groups.

  • Reduction Products: The nitro group (-NO2) could be reduced to a nitroso (-NO) or an amino (-NH2) group, especially if reducing agents are present.

  • Denitration Products: Loss of the nitro group to yield 3,5-dibromo-1H-pyrazole.

Q4: How should I dispose of waste containing this compound?

A4: All waste, both solid and in solution, should be treated as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of it down the drain. It should be collected in a designated, properly labeled, sealed waste container.

IV. Visualized Workflows and Pathways

To further aid in understanding the stability and handling of this compound, the following diagrams illustrate key concepts.

G cluster_storage Recommended Storage Protocol start Receive Compound temp_check Store at 4°C (Long-term) start->temp_check light_check Protect from Light (Amber Vial) temp_check->light_check moisture_check Keep Tightly Sealed (Use Desiccator) light_check->moisture_check inert_check Store Under Inert Atmosphere moisture_check->inert_check end_storage Stable Compound inert_check->end_storage G cluster_degradation Potential Degradation Pathways cluster_pathways cluster_products parent This compound thermal Thermal Stress (Excessive Heat) parent->thermal hydrolytic Hydrolysis (Moisture Exposure) parent->hydrolytic photo Photodegradation (UV/Light Exposure) parent->photo thermal_prod Denitration & Byproducts thermal->thermal_prod hydrolytic_prod Hydroxylated Pyrazoles hydrolytic->hydrolytic_prod photo_prod Radicals & Phenolic Byproducts photo->photo_prod

References

Technical Support Center: Removal of Palladium Catalyst from 3,5-Dibromo-4-nitro-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are facing challenges with the removal of residual palladium catalysts from reactions involving 3,5-Dibromo-4-nitro-1H-pyrazole. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the purity of your final compound, a critical aspect of pharmaceutical development.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in medicinal chemistry. Its synthesis often involves palladium-catalyzed cross-coupling reactions. However, the unique structure of this molecule presents specific challenges for palladium removal:

  • Strong Coordination: The pyrazole ring, a nitrogen-containing heterocycle, can act as a ligand, forming stable complexes with palladium. This strong interaction can make it difficult to separate the catalyst from the product.[1]

  • Potential for Side Reactions: The presence of a nitro group introduces the possibility of undesired reductions under certain palladium removal conditions, especially those involving reductive reagents.

  • Solubility Profile: The solubility of both the pyrazole product and the palladium complexes in various organic solvents can complicate purification by simple filtration or extraction.

This guide will equip you with the knowledge and practical steps to overcome these challenges and achieve the desired level of purity for your this compound product.

Troubleshooting Guide

This section addresses common problems encountered during the palladium removal process in a question-and-answer format, providing potential causes and actionable solutions.

Q1: After my work-up and filtration through Celite®, my product is still highly colored (gray, black, or dark brown), and I suspect significant palladium contamination. What should I do?

Potential Cause: The palladium in your reaction has likely crashed out as palladium black (Pd(0)), but a significant portion may be colloidal or in a soluble form that passes through the Celite® pad.[1] Simple filtration is often insufficient for complete removal.[1][2]

Suggested Solution:

  • Initial Assessment: Before proceeding, it is crucial to understand the nature of the palladium species. A small aliquot of the filtrate can be analyzed by techniques like ICP-MS or AAS to quantify the palladium level.

  • Scavenger Treatment: The most effective next step is to employ a palladium scavenger. Scavengers are materials that selectively bind to palladium, facilitating its removal. Common choices include:

    • Activated Carbon: A cost-effective option, but it can sometimes adsorb the product, leading to yield loss.

    • Silica-Based Scavengers: Functionalized silica gels (e.g., with thiol or thiourea groups) offer high selectivity for palladium.[1]

    • Polymer-Bound Scavengers: These are also effective and easy to filter off.

  • Optimize Scavenging Conditions: The efficiency of scavenging depends on factors like solvent, temperature, and time. It is advisable to perform a small-scale screening of different scavengers and conditions to find the optimal protocol for your specific reaction.

Q2: I've treated my reaction mixture with a scavenger, but the palladium levels are still unacceptably high. What could be the issue?

Potential Cause:

  • Strong Product-Palladium Complexation: As mentioned, the pyrazole moiety can form a very stable complex with palladium, preventing the scavenger from effectively capturing the metal.

  • Incorrect Scavenger Choice: The chosen scavenger may not be optimal for the oxidation state of the palladium in your reaction mixture. For example, some scavengers are more effective for Pd(II) while others are better for Pd(0).

  • Insufficient Scavenger Amount or Reaction Time: The amount of scavenger or the treatment time may not be sufficient for complete removal.

Suggested Solution:

  • Scavenger Screening: If you haven't already, screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea).

  • Increase Scavenger Equivalents: Try increasing the amount of the best-performing scavenger.

  • Optimize Conditions: Experiment with longer reaction times and slightly elevated temperatures (if your product is stable) to improve scavenging kinetics.

  • Solvent Modification: Consider adding a co-solvent that might disrupt the product-palladium complex, making the palladium more accessible to the scavenger.

Q3: I'm losing a significant amount of my this compound product during the palladium removal step. How can I improve my yield?

Potential Cause:

  • Product Adsorption onto Scavenger: Activated carbon is a common culprit for product loss.[1] However, other scavengers can also adsorb the product to some extent.

  • Co-precipitation: During crystallization attempts to remove palladium, the product might co-precipitate with the palladium salts.

Suggested Solution:

  • Choose a More Selective Scavenger: Silica-based scavengers often exhibit higher selectivity for palladium over the desired product compared to activated carbon.[1]

  • Optimize Scavenger Loading: Use the minimum amount of scavenger required for effective palladium removal. This can be determined through a simple optimization experiment.

  • Wash the Scavenger: After the scavenging step and filtration, wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Alternative Purification Methods: If product loss remains high, consider other purification techniques like column chromatography.

Q4: I'm concerned that the nitro group on my pyrazole might be reduced during the palladium removal process. Is this a valid concern and how can I mitigate it?

Potential Cause: Certain palladium species, particularly Pd(0) in the presence of a hydrogen source, can catalyze the reduction of nitro groups.[3] While the primary goal is palladium removal, some scavenging conditions could inadvertently lead to this side reaction.

Suggested Solution:

  • Avoid Reductive Conditions: Be cautious with scavengers or additives that could act as reducing agents or hydrogen sources.

  • Monitor for Byproducts: Carefully analyze your product after palladium removal using techniques like LC-MS to check for the presence of the corresponding amino-pyrazole byproduct.

  • Choose Scavengers Wisely: Thiol-based scavengers are generally not reductive and are a good first choice.

  • Inert Atmosphere: Perform the scavenging step under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of potential reactants.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable limit for residual palladium in an active pharmaceutical ingredient (API)?

A1: Regulatory bodies like the ICH (International Council for Harmonisation) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is typically low, often translating to single-digit ppm levels in the final API.[4]

Q2: What are the most common methods for removing palladium catalysts?

A2: The most common methods include:

  • Filtration: Effective for removing insoluble palladium black, often using a filter aid like Celite®.[2]

  • Adsorption (Scavenging): Using materials like activated carbon or functionalized silica/polymers to bind and remove palladium.[1][5][6]

  • Chromatography: Column chromatography can be effective but may not always be practical for large-scale synthesis.[7]

  • Crystallization: Recrystallization of the final product can reduce palladium levels, but sometimes the metal can be entrapped in the crystal lattice.[4]

Q3: How can I quantify the amount of residual palladium in my sample?

A3: Highly sensitive analytical techniques are required for accurate quantification. The most common methods are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Atomic Absorption Spectroscopy (AAS)

These techniques can detect palladium at the parts-per-billion (ppb) level.

Q4: Can I use a combination of palladium removal methods?

A4: Yes, a multi-step approach is often the most effective. For example, an initial filtration to remove the bulk of the palladium, followed by treatment with a scavenger to remove trace amounts, is a common and effective strategy.

Detailed Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol provides a general procedure for using a common and effective type of scavenger.

Materials:

  • Crude reaction mixture containing this compound and residual palladium.

  • Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol).

  • Anhydrous solvent (e.g., the reaction solvent or another suitable solvent like ethyl acetate or dichloromethane).

  • Inert gas (Nitrogen or Argon).

  • Filter funnel and filter paper.

Procedure:

  • Preparation: Ensure the reaction mixture is in a suitable solvent. If the reaction was performed in a solvent incompatible with the scavenger, perform a solvent swap.

  • Scavenger Addition: Under an inert atmosphere, add the thiol-functionalized silica scavenger to the reaction mixture. A typical starting point is 5-10 weight equivalents of scavenger relative to the amount of palladium catalyst used.

  • Stirring: Stir the mixture vigorously at room temperature for 4-24 hours. The optimal time should be determined by monitoring the palladium levels in the solution at different time points. Gentle heating (e.g., to 40-50 °C) can sometimes improve efficiency, but the thermal stability of the product should be considered.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium using ICP-MS or AAS.

Protocol 2: Palladium Removal using Activated Carbon

This protocol is a cost-effective alternative, but care must be taken to minimize product loss.

Materials:

  • Crude reaction mixture.

  • Activated carbon (high purity, low fines).

  • Anhydrous solvent.

  • Inert gas.

  • Filter funnel with a pad of Celite®.

Procedure:

  • Preparation: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Under an inert atmosphere, add activated carbon to the solution (typically 5-10% w/w relative to the crude product).

  • Stirring: Stir the mixture at room temperature for 1-4 hours. Longer times may lead to increased product adsorption.

  • Filtration: Filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. The Celite® pad should be thick enough to prevent breakthrough.

  • Washing: Wash the Celite®/carbon cake with fresh solvent.

  • Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium and product recovery.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenger TypeTypical Loading (wt. equiv. to Pd)Typical ConditionsAdvantagesDisadvantages
Activated Carbon 10-20RT, 1-4 hLow cost, readily availableCan adsorb product, variable efficiency
Thiol-Silica 5-10RT to 50°C, 4-24 hHigh selectivity, good efficiencyHigher cost than carbon
Thiourea-Silica 5-10RT to 50°C, 4-24 hEffective for various Pd speciesHigher cost than carbon
Polymer-Bound TMT 5-10RT, 12-24 hHigh efficiency, easy to handleCan require longer reaction times

Note: The optimal scavenger and conditions should be determined experimentally for each specific reaction.

Visualization of the Palladium Removal Workflow

The following diagram illustrates a typical decision-making workflow for palladium removal from this compound reactions.

Caption: Decision workflow for palladium removal.

References

Technical Support Center: Characterization of Impurities in 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,5-Dibromo-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this active pharmaceutical ingredient (API). Here, we address common challenges encountered during synthesis and analysis, providing troubleshooting guides and frequently asked questions to ensure the quality, safety, and efficacy of your final product.

Section 1: Understanding the Impurity Landscape

Impurities in APIs can originate from various sources, including starting materials, intermediates, by-products, and degradation products.[1] A thorough understanding of the synthetic pathway and the chemical stability of this compound is crucial for anticipating and identifying potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in a sample of this compound?

A1: Based on common synthetic routes, the impurity profile can be diverse. Key potential impurities include:

  • Starting Material Residues: Unreacted 3,5-dibromo-1H-pyrazole.

  • Under-nitrated Species: Monobromo-nitro-pyrazoles or 3,5-dibromo-pyrazole that has not undergone nitration.

  • Over-nitrated or Isomeric Nitro-pyrazoles: Introduction of a second nitro group or nitration at an alternative position on the pyrazole ring, though less common under controlled conditions.[2]

  • By-products from Bromination: Incomplete bromination of the pyrazole ring can lead to monobrominated pyrazole species.[3] Additionally, side reactions during bromination can introduce other brominated compounds.[4]

  • Degradation Products: this compound may degrade under stress conditions such as heat, light, humidity, and extreme pH, leading to various degradation products.[5][6] Forced degradation studies are essential to identify these potential degradants.[7][8][9]

Q2: Why is it critical to characterize these impurities?

A2: Impurity profiling is a regulatory requirement and essential for ensuring drug safety and efficacy.[1][5] Even trace amounts of certain impurities can have unintended pharmacological or toxicological effects.[5] Regulatory bodies like the FDA and international guidelines such as ICH Q3A(R2) mandate the identification and characterization of any impurity present above a certain threshold (typically 0.10% for reporting and identification).[5][10][11]

Section 2: Analytical Strategies for Impurity Detection and Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of impurities in this compound. Combining separation techniques with powerful spectroscopic methods allows for both quantification and structural elucidation.

Recommended Analytical Workflow

Analytical Workflow cluster_0 Initial Screening & Quantification cluster_1 Isolation & Identification cluster_2 Structural Elucidation HPLC_UPLC HPLC / UPLC (UV/PDA Detection) Prep_HPLC Preparative HPLC HPLC_UPLC->Prep_HPLC Isolate Unknowns > 0.1% LC_MS LC-MS / MS HPLC_UPLC->LC_MS Mass Information GC_MS GC-MS (for volatile impurities) NMR NMR Spectroscopy (1H, 13C, 2D) Prep_HPLC->NMR Structure FT_IR FT-IR Spectroscopy Prep_HPLC->FT_IR Functional Groups LC_MS->NMR Confirm Structure Sample Sample Sample->HPLC_UPLC Primary Analysis Sample->GC_MS Volatiles

Caption: A typical workflow for impurity characterization.

Troubleshooting Common Analytical Issues

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the primary techniques for separating and quantifying impurities.[][13] Due to the polar nature of the nitro and pyrazole groups, reversed-phase chromatography is often the method of choice.[14]

Q3: I'm observing poor peak shape (tailing or fronting) for my main peak and impurities in my HPLC analysis. What could be the cause?

A3: Poor peak shape can be attributed to several factors:

  • Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[15]

    • Solution: Use a mobile phase with a low pH (e.g., buffered to pH 2-3 with formic acid or phosphoric acid) to suppress the ionization of silanols. Alternatively, use a column with end-capping or a base-deactivated stationary phase.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[16]

    • Solution: Dilute your sample and reinject.

  • Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[16]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Void: Accumulation of strongly retained compounds or a void at the column inlet can lead to split or broad peaks.[16]

    • Solution: Use a guard column to protect your analytical column.[17] If the problem persists, try flushing the column in the reverse direction or replace it.

Table 1: Typical Starting Conditions for HPLC Method Development

ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient 5-95% B over 15-30 minutesTo elute a wide range of polar and non-polar impurities.
Flow Rate 0.2-1.0 mL/min (adjusted for column ID)Standard flow rates for analytical columns.
Column Temp. 25-40 °CTo improve peak shape and reduce viscosity.
Detection UV/PDA at 254 nm and 280 nmAromatic nature of the compound suggests UV absorbance.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for obtaining molecular weight information of unknown impurities, which is a critical step in their identification.[13][14]

Q4: I am not getting a clear molecular ion peak for my impurities in LC-MS. What should I try?

A4: This can be a common issue with certain molecules.

  • Ionization Technique: Electrospray ionization (ESI) is typically used. Try switching between positive and negative ion modes. The pyrazole nitrogens can be protonated in positive mode, while the nitro group might favor negative mode analysis.

  • Mobile Phase Additives: The presence of non-volatile buffers (like phosphate) can suppress ionization.

    • Solution: Use volatile mobile phase additives like formic acid, ammonium formate, or ammonium acetate.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source.

    • Solution: Reduce the fragmentor or cone voltage to minimize fragmentation and promote the observation of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation of isolated impurities.[18][19] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are used to piece together the molecular structure.[19][20][21][22]

Q5: The ¹H NMR spectrum of an isolated impurity is complex. How can I simplify the interpretation?

A5:

  • Purity Check: First, ensure the isolated impurity is pure by re-analyzing it via HPLC. Co-eluting impurities will complicate the spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

  • ¹⁵N and ⁷⁹Br NMR: While less common, these techniques can provide direct information about the nitrogen and bromine environments, respectively, which can be useful for confirming the structure.[21][23]

Section 3: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the API and to identify potential degradation products that could form during storage.[6][9] These studies involve subjecting the API to stress conditions like acid/base hydrolysis, oxidation, heat, and light.[7][8][9]

Protocol for a Forced Degradation Study

Forced Degradation Workflow cluster_stress Stress Conditions API_Sample This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, solid state) API_Sample->Thermal Photolytic Photolytic (ICH Q1B guidelines) API_Sample->Photolytic Analysis Analyze by Stability-Indicating HPLC-PDA/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterization Isolate & Characterize Significant Degradants Analysis->Characterization

Caption: Workflow for a forced degradation study.

Q6: Significant degradation was observed under basic conditions. What type of reaction might be occurring?

A6: The nitro group makes the pyrazole ring electron-deficient, potentially making it susceptible to nucleophilic attack, especially under basic conditions. Hydrolysis could lead to the displacement of a bromine atom or other rearrangements. It is also possible for the acidic N-H proton of the pyrazole to be abstracted, which could initiate further reactions. The exact degradation pathway would need to be determined by characterizing the resulting degradants.

Section 4: Summary of Key Analytical Techniques and Their Roles

Table 2: Roles of Different Analytical Techniques

TechniquePrimary RoleKey Information Provided
HPLC/UPLC Separation and QuantificationRetention time, peak area (concentration), purity
GC-MS Analysis of VolatilesIdentification of residual solvents and volatile by-products
LC-MS IdentificationMolecular weight of impurities and degradants
NMR Structural ElucidationDefinitive molecular structure of isolated impurities
FT-IR Functional Group AnalysisPresence of key functional groups (e.g., N-O, C-Br, N-H)

By following a systematic and multi-technique approach, researchers can confidently identify, quantify, and characterize impurities in this compound, ensuring the development of a safe and high-quality pharmaceutical product.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, while conceptually straightforward, presents several challenges when transitioning from laboratory to pilot or production scale. The highly exothermic nature of the nitration step and the potential for side-product formation necessitate careful control over reaction parameters. This guide is structured to address the most common issues encountered during the synthesis, providing both practical solutions and the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking the synthesis of this compound.

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable approach involves a two-step process: the bromination of 1H-pyrazole to yield 3,5-dibromo-1H-pyrazole, followed by the nitration of this intermediate. An alternative route is the nitration of pyrazole to 4-nitropyrazole, which is then brominated.[1] However, the former route is often preferred as it can offer better control over regioselectivity.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The nitration step is the most critical in terms of safety. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2] The use of concentrated nitric and sulfuric acids also poses significant corrosion and chemical burn hazards.[2] It is imperative to have robust temperature control, adequate ventilation, and appropriate personal protective equipment (PPE).

Q3: What are the typical impurities I should expect?

A3: Common impurities can include unreacted starting material (3,5-dibromo-1H-pyrazole), under-nitrated or over-nitrated species, and isomers if the reaction conditions are not optimized. The presence of these impurities can complicate downstream processing and affect the final product's quality.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their causes, and actionable solutions for each critical stage of the synthesis.

Stage 1: Nitration of 3,5-Dibromo-1H-pyrazole

The nitration of 3,5-dibromo-1H-pyrazole is a critical step where precise control is paramount. The reaction involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

Problem 1: Low Yield of this compound

  • Potential Cause A: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using TLC or HPLC. If starting material is still present after the initially planned reaction time, consider extending the duration. A cautious and incremental increase in temperature can also enhance the reaction rate, but this must be done with extreme care to avoid runaway reactions.

  • Potential Cause B: Degradation of Product. Elevated temperatures can lead to the decomposition of the desired product.

    • Solution: Maintain strict temperature control throughout the reaction. The addition of the nitrating agent should be slow and controlled, ideally using a dropping funnel, to manage the exotherm. Ensure the cooling system is efficient and can handle the heat generated, especially at a larger scale where the surface-area-to-volume ratio decreases.

  • Potential Cause C: Suboptimal Nitrating Agent Concentration. The concentration and ratio of nitric acid to sulfuric acid are crucial for the formation of the nitronium ion (NO₂⁺), the active electrophile.

    • Solution: Use fresh, high-purity acids. The sulfuric acid acts as a catalyst and a dehydrating agent, so its concentration is critical. Experiment with slight variations in the acid ratios on a small scale to find the optimal conditions for your setup.

Problem 2: Formation of Side Products

  • Potential Cause A: Over-nitration. While less common for this specific substrate, harsh reaction conditions (high temperature, prolonged reaction time, or a large excess of the nitrating agent) can potentially lead to the formation of dinitro- or other highly nitrated species.

    • Solution: Adhere to the optimized reaction temperature and time. Use a stoichiometric amount or a slight excess of the nitrating agent. Quench the reaction once the starting material is consumed to prevent further reactions.

  • Potential Cause B: Isomer Formation. Although the 4-position is electronically favored for nitration in the pyrazole ring, deviations in reaction conditions could potentially lead to the formation of other isomers.

    • Solution: Maintain a low reaction temperature to enhance regioselectivity. Purification of the crude product via recrystallization or column chromatography will be necessary to remove any isomeric impurities.

Stage 2: Work-up and Purification

The work-up and purification steps are crucial for obtaining a high-purity final product.

Problem 3: Difficulty in Isolating the Product

  • Potential Cause A: Product Solubility. The product may have some solubility in the work-up solvent, leading to losses during filtration.

    • Solution: After quenching the reaction mixture on ice, ensure complete precipitation of the product. This can be facilitated by adjusting the pH of the solution. Cooling the mixture for an extended period before filtration can also improve the yield.

  • Potential Cause B: Emulsion Formation during Extraction. If an extraction is performed, emulsions can form, making phase separation difficult.

    • Solution: Use a brine wash to break up emulsions. Slow and gentle mixing during the extraction process can also help prevent their formation.

Problem 4: Product Purity Issues

  • Potential Cause A: Inefficient Removal of Acidic Residues. Residual nitric and sulfuric acids can contaminate the final product.

    • Solution: Thoroughly wash the crude product with cold water until the washings are neutral. A wash with a dilute sodium bicarbonate solution can also be employed to neutralize any remaining acid, followed by a final water wash.

  • Potential Cause B: Co-precipitation of Impurities. Impurities may co-precipitate with the product during the work-up.

    • Solution: Recrystallization is a highly effective method for purifying the final product. A suitable solvent system should be identified through small-scale solubility tests. Common solvents for recrystallizing similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory or plant conditions.

Protocol 1: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
3,5-Dibromo-1H-pyrazole225.87->98%
Concentrated Sulfuric Acid98.081.8498%
Fuming Nitric Acid63.011.51>90%
Crushed Ice/Deionized Water18.021.00-
Sodium Bicarbonate84.01->99%

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 volumes relative to the pyrazole) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Reaction Setup: In a separate reactor equipped with a mechanical stirrer, thermometer, and the dropping funnel containing the nitrating mixture, add 3,5-dibromo-1H-pyrazole (1.0 equivalent). Cool the reactor to 0-5 °C using an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the stirred solution of 3,5-dibromo-1H-pyrazole over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. A final wash with a cold, dilute sodium bicarbonate solution followed by water can be performed to ensure all acid is removed.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ethanol or a mixture of ethyl acetate and heptane are good starting points.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Reaction Pathway

Synthesis of this compound start 1H-Pyrazole intermediate 3,5-Dibromo-1H-pyrazole start->intermediate Bromination (e.g., Br2) product This compound intermediate->product Nitration (HNO3/H2SO4)

Caption: Synthetic route to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent increase_time Increase Reaction Time sm_present->increase_time increase_temp Cautiously Increase Temperature sm_present->increase_temp degradation Suspect Product Degradation sm_absent->degradation temp_control Improve Temperature Control degradation->temp_control reagent_check Check Nitrating Agent Quality degradation->reagent_check

Caption: Decision tree for troubleshooting low product yield.

Scale-Up Considerations Workflow

Scale-Up Workflow lab_scale Lab-Scale Synthesis (g-scale) risk_assessment Safety & Hazard Analysis (HAZOP) lab_scale->risk_assessment process_opt Process Optimization (Small Scale) risk_assessment->process_opt pilot_scale Pilot-Scale Synthesis (kg-scale) process_opt->pilot_scale validation Process Validation & QC pilot_scale->validation production Production Scale validation->production

Caption: Workflow for scaling up the synthesis process.

References

Validation & Comparative

A Comparative Guide for the Senior Application Scientist: 3,5-Dibromo-4-nitro-1H-pyrazole vs. 3,5-dichloro-4-nitro-1H-pyrazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and materials chemistry, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework consistently found in a multitude of biologically active compounds and functional materials.[1][2][3] Its derivatives are foundational to the development of therapeutics ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[3][4][5] For the synthetic chemist, functionalized pyrazoles are versatile building blocks, and among the most useful are the halogenated nitropyrazoles.

This guide provides an in-depth comparison of two key synthetic intermediates: 3,5-Dibromo-4-nitro-1H-pyrazole and 3,5-dichloro-4-nitro-1H-pyrazole . We will dissect their properties, synthesis, and reactivity to provide actionable insights for researchers, scientists, and drug development professionals, enabling informed decisions in experimental design and synthetic strategy.

Section 1: Physicochemical Properties at a Glance

A molecule's physical properties are the primary determinants of its handling, solubility, and behavior in reaction media. The substitution of bromine for chlorine results in predictable, yet significant, differences.

PropertyThis compound3,5-dichloro-4-nitro-1H-pyrazoleCausality & Implication
CAS Number 104599-36-2[6]104599-35-1Unique identifiers for sourcing and regulatory tracking.
Molecular Formula C₃HBr₂N₃O₂[6][7]C₃HCl₂N₃O₂The elemental composition dictates the molecular weight.
Molecular Weight 270.87 g/mol [6][7]181.98 g/mol The higher mass of the dibromo- compound can impact reaction stoichiometry, diffusion rates, and is a consideration in fragment-based drug design (FBDD) where molecular weight is a critical parameter.
Appearance Off-white to yellow solidLight yellow solidBoth are solids at room temperature, simplifying handling and weighing for reactions.
Reactivity Core Electron-deficient pyrazole ringElectron-deficient pyrazole ringThe potent electron-withdrawing nitro group at the C4 position significantly acidifies the N-H proton and activates the C3 and C5 positions for nucleophilic attack.[8][9]

Section 2: Synthesis and Strategic Considerations

The primary route to these compounds involves the direct nitration of the corresponding 3,5-dihalopyrazole precursor. The choice of synthetic protocol is critical for achieving high yield and purity.

General Synthetic Workflow

The synthesis is a straightforward electrophilic aromatic substitution on the pyrazole ring. The pyrazole itself is an electron-rich heterocycle, but the presence of two deactivating halogen atoms requires forcing conditions for nitration.

G cluster_0 Synthesis of Dihalo-Nitropyrazoles Start 3,5-Dihalopyrazole (Bromo or Chloro) Reaction Electrophilic Nitration (Controlled Temperature) Start->Reaction NitratingAgent Nitrating Agent (e.g., fuming HNO₃ / H₂SO₄) NitratingAgent->Reaction Workup Aqueous Workup (Quenching & Precipitation) Reaction->Workup Product 3,5-Dihalo-4-nitro-1H-pyrazole Workup->Product

Caption: General workflow for the synthesis of 3,5-dihalo-4-nitro-1H-pyrazoles.

Field-Proven Experimental Protocol: Nitration of 3,5-Dibromopyrazole

This protocol provides a robust method for synthesizing the target compounds.

1. Reaction Setup:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-dibromo-1H-pyrazole (1.0 eq).

  • Cool the flask to 0-5 °C in an ice-water bath.

2. Addition of Nitrating Mixture:

  • Slowly add concentrated sulfuric acid (98%, ~3-4 vol) while maintaining the internal temperature below 10 °C. Stir until all starting material has dissolved.

  • Prepare a nitrating mixture of fuming nitric acid (90%) and fuming sulfuric acid (20% oleum).[10][11]

  • Add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. The exothermic nature of the reaction demands careful temperature control to prevent over-nitration or decomposition.

3. Reaction and Monitoring:

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

4. Workup and Isolation:

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acid.

  • Dry the product under vacuum to yield this compound. The same procedure is applicable for the dichloro- analog.

Section 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of these reagents lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group at C4, combined with the inductive effect of the halogens at C3 and C5, renders the halogen positions highly electrophilic and ripe for substitution.[8][9][12]

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][12] The aromaticity of the ring is temporarily broken. In the second step, the leaving group (halide) is eliminated, restoring the aromaticity of the pyrazole ring.

SNAr_Mechanism cluster_1 SNAr Mechanism on 4-Nitro-Dihalopyrazole Reactant Dihalo-Nitropyrazole + Nucleophile (Nu⁻) Step1 Addition Step (Rate-Determining) Reactant->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Formation of C-Nu bond Step2 Elimination Step (Fast) Intermediate->Step2 Expulsion of Leaving Group Product Substituted Product + Halide (X⁻) Step2->Product Restoration of Aromaticity

Caption: The addition-elimination mechanism of SNAr reactions.

Reactivity Comparison: Bromo vs. Chloro

In the context of SNAr on electron-deficient rings, the reactivity trend of halogens can be counterintuitive.

  • Electronegativity vs. Leaving Group Ability : The rate-determining step is typically the initial nucleophilic attack (formation of the Meisenheimer complex).[13] This step is accelerated by a more electrophilic carbon center. Chlorine is more electronegative than bromine, thus making the C-Cl bond more polarized and the carbon atom more electrophilic. This would suggest the chloro- derivative is more reactive.

  • Bond Strength and Polarizability : Conversely, the C-Br bond is weaker and more polarizable than the C-Cl bond. In many SNAr systems, particularly where the stability of the intermediate is high, the ease of C-X bond cleavage can influence the overall rate. For pyrazoles, where the nitro group provides substantial stabilization, the difference in reactivity is often substrate and nucleophile-dependent.

Experimental Insight : While theoretical principles provide a framework, empirical data is key. Studies on related nitropyrazole systems have shown that the nitro group in position 5 is significantly more reactive in SNAr than one in position 3.[14] For 3,5-dihalo systems, the choice between bromo and chloro often comes down to a trade-off:

  • 3,5-dichloro-4-nitro-1H-pyrazole : Often preferred for its lower cost and molecular weight. It is sufficiently reactive for a wide range of strong nucleophiles (e.g., alkoxides, amines).

  • This compound : Generally used when milder reaction conditions are required or when the nucleophile is weaker. The better leaving group ability of bromide can facilitate reactions that are sluggish with the chloride analogue. It is also the reagent of choice for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), where aryl bromides are more reactive than aryl chlorides.[1]

Section 4: Applications in Drug Discovery and Materials Science

Both molecules are invaluable starting points for creating diverse chemical libraries. The ability to sequentially substitute the two halogen atoms allows for the synthesis of complex, unsymmetrically substituted pyrazoles.

  • Kinase Inhibitors : The pyrazole core is prevalent in many ATP-competitive kinase inhibitors. These dihalo- intermediates allow for the introduction of pharmacophores at the C3 and C5 positions to target the hinge region and solvent-exposed surfaces of the kinase active site.

  • Agrochemicals : Pyrazole derivatives are widely used as herbicides and fungicides. The reactivity of these building blocks enables the rapid synthesis of analogues to optimize activity and selectivity.

  • Energetic Materials : Nitropyrazoles are a significant area of research in the field of energetic materials due to their high energy content, density, and thermal stability.[10][11][15] The substitution of the halo groups can be used to tune these properties.

Conclusion: Making the Right Choice

The selection between this compound and its dichloro counterpart is a strategic decision based on a balance of reactivity, cost, and the specific goals of the synthetic route.

  • Choose 3,5-dichloro-4-nitro-1H-pyrazole for:

    • Cost-sensitive, large-scale syntheses.

    • Reactions involving strong nucleophiles where high reactivity is not a limiting factor.

    • When minimizing the final product's molecular weight is a priority.

  • Choose this compound for:

    • Reactions requiring higher reactivity or milder conditions.

    • Synthetic routes that will involve subsequent palladium-catalyzed cross-coupling reactions.

    • When the chloro-analogue proves to be unreactive with a specific, valuable nucleophile.

By understanding the nuanced differences in their properties and reactivity, researchers can leverage these powerful building blocks to accelerate the discovery and development of novel chemical entities.

References

A Comparative Guide to the Biological Activity of 3,5-Dibromo-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1][2][3][4][5] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, provides a unique spatial arrangement of hydrogen bond donors and acceptors, making it an adept pharmacophore for interacting with diverse biological targets.[6][7] Among the vast library of pyrazole-based synthons, 3,5-Dibromo-1H-pyrazole stands out as an exceptionally versatile building block.[8] The two bromine atoms at the 3- and 5-positions are excellent leaving groups, rendering the core highly amenable to functionalization through palladium-catalyzed cross-coupling reactions, enabling the systematic construction of novel molecular architectures.[8]

The introduction of a nitro group at the 4-position further modulates the electronic properties of the pyrazole ring. This potent electron-withdrawing group can significantly enhance the compound's interaction with biological targets and is a common feature in molecules with pronounced antimicrobial and anticancer activities.[9][10][11][12] This guide provides a comparative analysis of the biological potential of 3,5-dibromo-4-nitro-1H-pyrazole derivatives, contextualized with data from related pyrazole analogues, to offer a predictive framework for researchers in drug discovery.

Antimicrobial Activity: A Broad-Spectrum Potential

Pyrazole derivatives have a long-established history of potent and broad-spectrum activity against bacterial and fungal pathogens.[13][14][15][16][17] The mechanism of action is often multifaceted, but frequently involves the inhibition of essential microbial enzymes or the disruption of cell wall integrity. The strategic placement of halogen and nitro substituents on the pyrazole core is a proven strategy for enhancing this antimicrobial potency.

Comparative Analysis of Antimicrobial Potency

While specific data for this compound derivatives is emerging, a comparative analysis of structurally related compounds provides compelling evidence of their potential. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted pyrazoles against representative pathogens. This data illustrates that the presence of electron-withdrawing groups, such as halogens and nitro moieties, is consistently associated with lower MIC values, indicating higher potency. For instance, nitrofuran-containing pyrazoles have demonstrated significant antibacterial and antifungal activity.[11] Similarly, other substituted pyrazoles have shown efficacy against multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus species.[18][19]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Pyrazole Derivatives

Compound ClassDerivative ExampleS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
Nitro-Substituted Pyrazoles Nitrofuran-containing pyrazoleGood activityGood activityGood activity[11]
Thiourea-Functionalized Pyrazoles 5-Thiourea Pyrazole (4b)32-64>128>128[18]
Urea-Functionalized Pyrazoles 5-Urea Pyrazole (3c)32-64>128>128[18]
Pyrazoline Derivatives Imide-functionalized Pyrazoline (9)4>128Not Tested[19]
Standard Control Chloramphenicol / Clotrimazole62.5-12562.5-1252.9-7.8[14]

Note: Data is compiled from multiple sources to illustrate trends. Direct comparison requires identical testing conditions.

The logical premise is that a scaffold combining both dibromo and nitro substitutions would likely exhibit potent activity, potentially through synergistic electronic and steric effects that enhance binding to microbial targets.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for quantitatively assessing antimicrobial activity.[20][21] The causality behind this choice is its ability to provide a precise concentration (the MIC) at which microbial growth is inhibited, offering more robust data than qualitative diffusion assays.

  • Preparation of Test Compounds: Dissolve the synthesized pyrazole derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). This creates a gradient of compound concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Pyrazole Stock (in DMSO) plate 96-Well Plate Serial Dilution stock->plate Add & Dilute inoculum Standardized Inoculum (~5x10^5 CFU/mL) inoculum->plate Inoculate Wells incubate Incubate (e.g., 37°C, 24h) plate->incubate readout Visual Inspection for Growth incubate->readout mic Determine MIC Value readout->mic caption Workflow for MIC Determination

Caption: Workflow for MIC Determination.

Anticancer Activity: Targeting Cellular Proliferation

The pyrazole scaffold is integral to many modern anticancer agents, particularly kinase inhibitors.[2][4][22][23][24] The nitro group is a known pharmacophore in oncology, and its inclusion can confer potent cytotoxic properties.[9][10] The proposed mechanism of action for many anticancer pyrazoles involves the inhibition of signaling pathways critical for cell growth and survival, leading to cell cycle arrest and apoptosis (programmed cell death).[25][26]

Comparative Analysis of Cytotoxic Activity

The anticancer potential of novel this compound derivatives can be benchmarked against other pyrazoles evaluated on various human cancer cell lines. Compounds bearing nitroaryl moieties have shown selective and potent activity. For example, certain pyrazole-thiadiazole hybrids with a 4-nitrophenyl group demonstrated high cytotoxicity against the A549 lung cancer cell line, with IC50 values in the low micromolar range.[10] Other studies have shown that polysubstituted pyrazoles can exhibit broad-spectrum anticancer activity across panels of 60 human tumor cell lines.[22][26]

Table 2: Comparative Anticancer Activity (IC50/GI50, µM) of Representative Pyrazole Derivatives

Compound ClassDerivative ExampleA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Reference
Nitroaryl Pyrazoles Pyrazole-Thiadiazole Hybrid (6g)1.5415.9Not Tested[10]
Nitroaryl Pyrazoles Pyrazole-Thiadiazole Hybrid (6d)5.1835.7Not Tested[10]
Trisubstituted Pyrazoles Pyrazole-Heteroaryl Hybrid (4c)0.72 - 0.88>50.52[26]
Indolyl Pyrazoles Carbohydrazide Derivative (17/18)Not Tested1.39 (BT474)Not Tested[23]
Standard Control Doxorubicin2.93~0.5-23.10[25][27]

Note: Data is compiled from multiple sources. IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are common metrics for cytotoxicity.

The structure-activity relationship (SAR) suggests that the rigid, planar structure of the pyrazole core, combined with the electronic influence of the dibromo and nitro groups, creates a high-potential candidate for kinase inhibition or interaction with other anticancer targets. The bromine atoms provide vectors for further modification to optimize selectivity and potency.

Mechanism of Action: Induction of Apoptosis

A common mechanism for cytotoxic compounds is the induction of apoptosis. This can be investigated by measuring the expression levels of key regulatory proteins. For example, a potent pyridine derivative was shown to induce apoptosis in HCT-116 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bax, cytochrome C, and caspases 3 and 9.[25]

G compound Anticancer Pyrazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondria bcl2->mito bax->mito cytoc Cytochrome C Release mito->cytoc cas9 Caspase-9 (Initiator) cytoc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis caption Simplified Apoptosis Pathway

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Alternatives to Pre-Functionalized Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core and the Need for Synthetic Versatility

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the insecticide Fipronil.[1][2][3] Its prevalence stems from its ability to act as a stable scaffold that can be decorated with various functional groups to modulate biological activity and physicochemical properties.

While highly functionalized starting materials like 3,5-Dibromo-4-nitro-1H-pyrazole offer a direct route for late-stage diversification through reactions like nucleophilic substitution and cross-coupling, they represent just one strategic approach.[4][5] A comprehensive understanding of de novo pyrazole synthesis—building the ring from acyclic precursors—is essential for researchers aiming to generate novel chemical entities with diverse substitution patterns. This guide provides an in-depth comparison of the primary synthetic strategies that serve as powerful alternatives to reliance on pre-functionalized pyrazole building blocks. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols for key transformations.

Strategy 1: The Knorr Pyrazole Synthesis and Related Condensation Reactions

The most classic and widely utilized method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[6][7][8][9] This approach is valued for its operational simplicity and the use of readily available starting materials.

Mechanistic Rationale and Reagent Scope

The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The versatility of this method lies in the vast array of commercially available 1,3-dielectrophiles and hydrazines.

  • Key Electrophiles: 1,3-diketones, β-ketoesters, α,β-unsaturated ketones (chalcones), and β-enaminones.[6]

  • Key Nucleophiles: Hydrazine hydrate, arylhydrazines, and alkylhydrazines.

A primary challenge, however, is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines, which can lead to mixtures of isomeric products.[10] Modern advancements have introduced catalytic systems and specific reaction conditions to overcome this limitation. For instance, using copper(II) nitrate as a catalyst can furnish highly regioselective products at room temperature in under an hour.[7]

Comparative Performance Data
1,3-Dielectrophile Hydrazine Catalyst/Conditions Yield (%) Regioselectivity Reference
1,3-DiketonesArylhydrazinesCu(NO₃)₂·3H₂O, rt, <60 minGoodHigh[7]
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide, rt59-98High[6]
ChalconesPhenylhydrazineMicrowave, NaOH, EthanolGoodN/A[11]
β-Hydroxy KetonesAlkyl HydrazinesRuthenium Catalyst (Hydrogen Transfer)GoodExcellent[12]
Experimental Protocol: Copper-Catalyzed Regioselective Synthesis

This protocol is adapted from the work of Wang and co-workers for the acid-free condensation of 1,3-diketones.[7]

  • To a solution of the 1,3-diketone (1.0 mmol) in ethanol (5 mL), add the substituted hydrazine hydrochloride (1.1 mmol) and copper(II) nitrate trihydrate (10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are less than 60 minutes.

  • Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Visualization: Knorr Pyrazole Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dicarbonyl P1 Condensation R1->P1 Nucleophilic Attack R2 Hydrazine Derivative R2->P1 P2 Cyclization & Dehydration P1->P2 Hydrazone Intermediate Prod Substituted Pyrazole P2->Prod Aromatization

Caption: Workflow for the Knorr pyrazole synthesis.

Strategy 2: [3+2] Dipolar Cycloaddition Reactions

A powerful and often highly regioselective alternative to condensation chemistry is the [3+2] dipolar cycloaddition.[8][13] This method involves the reaction of a three-atom dipole (the "C-N-N" synthon) with a two-atom dipolarophile (the "C-C" synthon).

Mechanistic Rationale and Reagent Scope

The most common variant for pyrazole synthesis involves the reaction of a diazo compound with an alkyne.[2][14] Due to the potential hazards of isolating diazo compounds, they are frequently generated in situ from stable precursors like N-tosylhydrazones.[15][16][17] This approach offers excellent control over regioselectivity, which is often a challenge in Knorr-type syntheses.

  • 1,3-Dipole Precursors: N-tosylhydrazones (forming diazo compounds), hydrazonoyl halides (forming nitrile imines), sydnones.[13][18]

  • Dipolarophiles: Terminal and internal alkynes, electron-deficient alkenes.

The reaction tolerates a wide range of functional groups and has been adapted for various catalytic systems, including metal-catalyzed (Ag, Cu, Pt) and even visible-light photoredox catalysis, which allows for very mild reaction conditions.[15][18]

Comparative Performance Data
1,3-Dipole Source Dipolarophile Catalyst/Conditions Yield (%) Regioselectivity Reference
N-TosylhydrazoneTerminal Alkynet-BuOK, 18-crown-6, PyridineGood to HighComplete[17]
N-TosylhydrazoneBromovinyl AcetalBase-mediatedGoodHigh[16]
Sydnone2-Alkynyl-1,3-dithianeKOt-Bu, rt, 15 min65-75Excellent[18]
DiazoesterMichael AcceptorVisible Light, AirVery GoodHigh[15]
Experimental Protocol: One-Pot Synthesis from Tosylhydrazones

This protocol is based on a general procedure for the synthesis of 3,5-disubstituted pyrazoles from aldehydes and alkynes.[14][15]

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and tosylhydrazine (1.0 mmol) in a suitable solvent like toluene (5 mL).

  • Stir the mixture at room temperature for 1-2 hours to form the tosylhydrazone.

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Add a strong base, such as sodium tert-butoxide (2.5 mmol), portion-wise to the flask. The reaction is often exothermic.

  • Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature, quench carefully with saturated ammonium chloride solution, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 3,5-disubstituted pyrazole.

Visualization: [3+2] Cycloaddition Mechanism

G cluster_generation In Situ Dipole Generation cluster_cycloaddition [3+2] Cycloaddition cluster_product Aromatization Tosylhydrazone R-CH=N-NHTs Base + Base - TsH, - H₂O Tosylhydrazone->Base Diazo [R-CH=N⁺=N⁻] Diazo Compound Base->Diazo TransitionState [Cycloaddition Transition State] Diazo->TransitionState Alkyne R'C≡CR'' Alkyne Alkyne->TransitionState Pyrazoline Intermediate TransitionState->Pyrazoline Pyrazole Final Pyrazole Pyrazoline->Pyrazole Oxidation or Tautomerization

Caption: Mechanism of pyrazole synthesis via [3+2] cycloaddition.

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent a highly efficient strategy where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants.[9] This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate chemical libraries.

Mechanistic Rationale and Reagent Scope

Pyrazole MCRs often combine elements of the previously discussed strategies. A prominent example is a three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne, which proceeds through the in situ formation of a tosylhydrazone followed by a cycloaddition.[15] Other MCRs have been developed that utilize different building blocks to construct the pyrazole core.

  • Common Components: Aldehydes, ketones, hydrazines, alkynes, nitriles.[15][19][20]

  • Catalysis: Can be metal-free, acid/base-catalyzed, or transition-metal-catalyzed (e.g., Iodine, Titanium).[19][21]

The primary advantage is the convergence and efficiency, avoiding the isolation of intermediates and minimizing waste.[22]

Experimental Protocol: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is adapted from the procedure described by Harigae, Moriyama, and Togo.[2][20]

  • To a solution of a terminal alkyne (2.0 mmol) in THF (3 mL) at 0 °C, add n-BuLi (1.1 equiv) dropwise. Allow the mixture to stir and warm to room temperature for 1.5 hours.

  • Cool the mixture back to 0 °C and add a solution of an aldehyde (1.05 equiv) in THF (2 mL). Stir at room temperature for 2 hours to form the propargyl alkoxide intermediate.

  • Add a solution of molecular iodine (I₂) (1.2 equiv) in THF (3 mL) to the mixture at 0 °C and stir for 30 minutes.

  • Add hydrazine monohydrate (2.0 equiv) to the reaction mixture and reflux for 1 hour.

  • After cooling, quench the reaction with saturated aqueous Na₂S₂O₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain the 3,5-disubstituted pyrazole.

Visualization: MCR Workflow

G ReactantA Reactant A (e.g., Aldehyde) OnePot One-Pot Reaction Vessel (Catalyst, Solvent, Temp) ReactantA->OnePot ReactantB Reactant B (e.g., Hydrazine) ReactantB->OnePot ReactantC Reactant C (e.g., Alkyne) ReactantC->OnePot Product Complex Pyrazole Product OnePot->Product Single Operation Minimal Waste

Caption: Conceptual workflow of a one-pot multicomponent reaction.

Comparative Summary and Conclusion

The choice of synthetic strategy for accessing the pyrazole core depends critically on the desired substitution pattern, the availability of starting materials, and the need for regiochemical control. While pre-functionalized reagents like this compound are excellent for specific late-stage modifications, the foundational de novo methods offer broader flexibility.

Synthetic Strategy Primary Reagent Types Key Strengths Key Limitations Regioselectivity Control
Knorr Condensation 1,3-Dicarbonyls, HydrazinesWell-established, readily available starting materials, operationally simple.Potential for poor regioselectivity with unsymmetrical substrates.[10]Moderate; can be improved with specific catalysts or solvents.[7]
[3+2] Cycloaddition Diazo Precursors (e.g., Tosylhydrazones), Alkynes, SydnonesExcellent regioselectivity, mild reaction conditions possible, wide functional group tolerance.[17][18]Diazo intermediates can be hazardous (in situ generation is preferred).High to Excellent; often dictated by sterics and electronics of reactants.
Multicomponent (MCR) Aldehydes, Hydrazines, Alkynes, NitrilesHigh efficiency and atom economy, rapid library synthesis, reduced workup.[9][22]Reaction optimization can be complex; finding compatible components is key.Variable; depends on the specific MCR pathway.

Final Recommendation:

For researchers targeting novel pyrazole scaffolds, a deep understanding of these fundamental synthetic routes is paramount.

  • For rapid access to 1,3,5-trisubstituted pyrazoles from simple building blocks, the Knorr condensation with modern catalytic methods is a robust starting point.

  • When absolute control over regiochemistry is essential, or for accessing substitution patterns unavailable through condensation, the [3+2] cycloaddition of in situ generated diazo compounds is the superior strategy.

  • For high-throughput synthesis and library generation, developing a multicomponent reaction offers unparalleled efficiency.

By moving beyond a single building block and embracing the full arsenal of synthetic organic chemistry, researchers can unlock the vast chemical space of the pyrazole scaffold for the next generation of pharmaceuticals and advanced materials.

References

The Strategic Efficacy of 3,5-Dibromo-4-nitro-1H-pyrazole in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Synthetic Building Block

In the landscape of oncology and inflammatory disease research, the development of potent and selective kinase inhibitors remains a cornerstone of medicinal chemistry. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in this domain, featuring in numerous FDA-approved drugs. Its ability to engage in a variety of hydrogen bonding interactions and serve as a stable platform for diverse functionalization makes it an ideal starting point for inhibitor design.

This guide provides an in-depth analysis of the synthetic utility of a particularly valuable, albeit specialized, building block: 3,5-Dibromo-4-nitro-1H-pyrazole . We will explore its strategic advantages over other pyrazole precursors and provide a comparative analysis based on experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic routes towards novel kinase inhibitors.

The Inherent Chemical Advantages of the this compound Scaffold

The efficacy of this compound as a synthetic precursor is not accidental; it is a result of the deliberate and strategic placement of its functional groups. The interplay between the two bromine atoms and the electron-withdrawing nitro group allows for a high degree of control over sequential reactions.

  • Orthogonal Reactivity: The two bromine atoms at the 3 and 5 positions offer two distinct reaction handles for transition metal-catalyzed cross-coupling reactions. This enables the sequential and regioselective introduction of different aryl or alkyl groups, which is crucial for building the complex molecular architectures required for selective kinase inhibition.

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group serves two critical purposes. Firstly, it enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. Secondly, it acidifies the N-H proton, simplifying N-alkylation or N-arylation reactions.

  • A Versatile Anchor: The nitro group itself is a versatile functional group that can be readily reduced to an amino group. This resulting amine can then be used as a handle for further derivatization, such as amide bond formation, sulfonylation, or reductive amination, allowing for the exploration of a wider chemical space.

The following diagram illustrates the synthetic possibilities offered by this unique arrangement of functional groups.

G cluster_0 Position 3/5 (Bromine) cluster_1 Position 4 (Nitro) cluster_2 Position 1 (N-H) main This compound suzuki Suzuki Coupling (Aryl/Alkyl Introduction) main->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (N-Aryl/Alkyl Introduction) main->buchwald Pd catalyst, base stille Stille Coupling (Alkyl/Aryl Introduction) main->stille Pd catalyst reduction Reduction to Amine (e.g., with SnCl2, H2/Pd) main->reduction Reducing agent snar Nucleophilic Aromatic Substitution (S_NAr with Amines/Thiols) main->snar Nucleophile, base alkylation N-Alkylation (e.g., with Alkyl Halides) main->alkylation Base, RX arylation N-Arylation (e.g., with Aryl Boronic Acids) main->arylation Cu catalyst, base

Caption: Synthetic utility of this compound.

Comparative Analysis with Alternative Pyrazole Precursors

While various substituted pyrazoles are available, this compound offers a unique combination of features. The following table compares its performance with other common pyrazole starting materials in the context of kinase inhibitor synthesis.

Starting MaterialKey FeaturesTypical Yields (Cross-Coupling)Diversity of Final ProductsKey Limitations
This compound Two orthogonal reactive sites (Br); activating nitro group.60-90%High; allows for sequential, distinct substitutions.Higher cost of starting material.
3,5-Dimethylpyrazole Inexpensive; readily available.N/A (requires functionalization first)Low; requires harsh conditions for halogenation.Lacks handles for direct cross-coupling.
Pyrazole The simplest pyrazole.N/A (requires functionalization first)Low; regioselectivity of substitution is a major challenge.Difficult to control the position of substitution.
3,5-Diaminopyrazole Two nucleophilic amine groups.N/AModerate; suitable for building urea or amide-based inhibitors.Amine groups can be overly reactive and require protection.

Experimental Protocol: Synthesis of a 3-Aryl-5-bromo-4-nitro-1H-pyrazole Intermediate

This protocol describes a typical first step in the synthesis of a pyrazole-based kinase inhibitor library: a selective Suzuki-Miyaura cross-coupling reaction at one of the bromine positions. The choice of a bulky phosphine ligand (e.g., SPhos) can often favor mono-arylation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound, the arylboronic acid, Pd(dppf)Cl2, and Na2CO3.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The solvent should be degassed prior to use to prevent oxidation of the catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-5-bromo-4-nitro-1H-pyrazole.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligands.

  • Degassed Solvents: Removes dissolved oxygen, which can lead to oxidative side reactions and catalyst deactivation.

  • Base (Na2CO3): Essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Aqueous Dioxane: A common solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents.

Downstream Synthesis and Screening Workflow

Once the mono-arylated pyrazole is synthesized, a multitude of further transformations are possible, leading to a library of potential kinase inhibitors. The following workflow diagram outlines a typical path from the synthesized intermediate to a set of candidate compounds for biological evaluation.

G cluster_0 Parallel Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Derivatization start 3-Aryl-5-bromo-4-nitro-1H-pyrazole (Synthesized Intermediate) suzuki Suzuki Coupling (at C5-Br) start->suzuki buchwald Buchwald-Hartwig Amination (at C5-Br) start->buchwald reduction Nitro Reduction to Amine suzuki->reduction buchwald->reduction amidation Amide Formation reduction->amidation sulfonylation Sulfonylation reduction->sulfonylation end Library of Kinase Inhibitor Candidates amidation->end sulfonylation->end screening Biological Screening (e.g., Kinase Assay Panel) end->screening

A Comparative Guide to Brominated vs. Non-Brominated Nitropyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties. The introduction of a nitro group to the pyrazole ring creates nitropyrazoles, a class of compounds with a distinct electronic profile and a range of biological activities, including antimicrobial and anticancer effects.[2][3] A key strategic decision in the optimization of nitropyrazole-based drug candidates is the introduction of a bromine atom. Bromination can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement, making a comparative understanding of brominated versus non-brominated nitropyrazoles essential for rational drug design.[4]

This guide provides an in-depth comparative analysis of brominated and non-brominated nitropyrazoles, offering insights into their synthesis, physicochemical properties, and biological activities to inform drug discovery programs.

Synthesis: A Tale of Two Scaffolds

The synthetic routes to non-brominated and brominated nitropyrazoles are generally straightforward, with the latter often being a derivative of the former.

General Synthesis of Non-Brominated Nitropyrazoles

Non-brominated nitropyrazoles are typically synthesized through the direct nitration of a pyrazole precursor. A common method involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.[5]

Experimental Protocol: Synthesis of 4-Nitropyrazole [5]

  • Preparation of Nitrosulfuric Acid: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add 25 mL of fuming nitric acid (98%) to 50 mL of fuming sulfuric acid (20%). Stir the mixture at room temperature for 30 minutes.

  • Formation of Pyrazole Sulfate: In a separate flask, dissolve 10 g of pyrazole in 30 mL of concentrated sulfuric acid.

  • Nitration: Cool the pyrazole sulfate solution in an ice-water bath and slowly add the prepared nitrosulfuric acid dropwise.

  • Reaction: After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.

  • Purification: Collect the solid by filtration, wash with ice water, and dry under vacuum. Recrystallization from an ethyl ether/hexane mixture yields pure 4-nitropyrazole.

General Synthesis of Brominated Nitropyrazoles

Brominated nitropyrazoles can be synthesized by direct bromination of a nitropyrazole or by nitrating a pre-brominated pyrazole. The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination. N-Bromosuccinimide (NBS) or bromine in acetic acid are commonly used brominating agents.[6]

Experimental Protocol: Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles [6]

  • Reaction Setup: In a mortar, grind 1 mmol of a 1,3-diketone and 1 mmol of an arylhydrazine with 0.01 g of silica gel supported sulfuric acid at room temperature.

  • Bromination: Add 1 mmol of N-bromosaccharin to the mixture and continue grinding.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add 7-10 mL of n-hexane to the mixture and filter.

  • Purification: Wash the residue with n-hexane and evaporate the solvent to afford the pure 4-bromopyrazole derivative. If necessary, further purify by column chromatography on silica gel.

Physicochemical Properties: The Impact of Bromination

The introduction of a bromine atom significantly alters the physicochemical profile of a nitropyrazole, with profound implications for its drug-like properties.

PropertyNon-Brominated NitropyrazoleBrominated NitropyrazoleImplication in Drug Development
Lipophilicity (LogP) LowerHigherIncreased cell membrane permeability, but also potential for increased off-target toxicity and reduced aqueous solubility.[1]
Aqueous Solubility Generally higherGenerally lowerLower solubility can pose challenges for formulation and bioavailability.
Metabolic Stability Susceptible to metabolism at unsubstituted positionsBromine can block sites of metabolism, potentially increasing the half-life of the compound.[7]Increased metabolic stability can lead to improved pharmacokinetic profiles.
Molecular Weight LowerHigherIncreased molecular weight can impact bioavailability according to Lipinski's Rule of Five.

Causality Behind Physicochemical Changes:

  • Increased Lipophilicity: The bromine atom is significantly more lipophilic than a hydrogen atom, leading to a higher octanol/water partition coefficient (LogP). This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a desirable trait for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to unintended biological targets, resulting in toxicity.

  • Decreased Aqueous Solubility: The increase in lipophilicity upon bromination generally leads to a decrease in aqueous solubility. This is a critical consideration for oral drug delivery, as poor solubility can limit absorption and bioavailability.

  • Enhanced Metabolic Stability: Unsubstituted positions on an aromatic ring are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] Introducing a bulky and electron-withdrawing bromine atom can sterically hinder and electronically deactivate these positions, preventing metabolic breakdown and prolonging the compound's duration of action in the body.

Biological Activity & Structure-Activity Relationships (SAR)

Both brominated and non-brominated nitropyrazoles have demonstrated a range of biological activities, with bromination often leading to enhanced potency.

Antimicrobial Activity

Studies have shown that the introduction of a halogen, such as bromine or chlorine, to a pyrazole scaffold can significantly increase its antimicrobial activity.[4][8] This is attributed to the increased lipophilicity, which facilitates penetration of the microbial cell wall, and potential specific interactions with microbial targets. For example, some halogenated pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[4][9]

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with several pyrazole-based drugs approved for cancer therapy.[2] Bromination has been shown to enhance the anticancer activity of some pyrazole derivatives.[10][11] This enhancement may be due to several factors, including:

  • Increased Target Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with protein targets that can enhance binding affinity and selectivity.

  • Altered Electronic Properties: The electron-withdrawing nature of the nitro and bromo groups can influence the electronic distribution of the pyrazole ring, potentially leading to more favorable interactions with the target protein.

  • Improved Cellular Uptake: The increased lipophilicity of brominated compounds can lead to better penetration into cancer cells.

A study on coumarinyl pyrazole derivatives found that a compound with a bromine substituent on the coumarin moiety exhibited significantly enhanced anticancer potential against A-549 lung cancer cell lines.[11]

Comparative Cytotoxicity Data (Illustrative)

CompoundTarget/Cell LineIC50/ActivityReference
Non-brominated Pyrazole DerivativeMCF-7 (Breast Cancer)Moderate Activity[12]
Brominated Pyrazole DerivativeLeukemia cell linesGI50 range of 0.69-3.35 µM[10]
5-(4-nitrobenzylideneamino)-pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast Cancer)IC50 of 11 µM[13]

Note: The data in this table is illustrative and compiled from different studies. A direct comparison requires testing both compounds in the same assay.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the general structure-activity relationships for nitropyrazole derivatives in a drug discovery context.

SAR_Nitropyrazole cluster_core Nitropyrazole Core cluster_substituents Substituent Effects cluster_properties Pharmacological Properties Pyraz Pyrazole Ring Nitro Nitro Group (-NO2) Pyraz->Nitro Enhances biological activity (e.g., antimicrobial, anticancer) Bromine Bromine (Br) Pyraz->Bromine Increases lipophilicity Enhances target binding (halogen bonding) Blocks metabolism NonHalogen Non-Halogen Substituents (e.g., H, Alkyl, Aryl) Pyraz->NonHalogen Modulates solubility and steric bulk Bioactivity Biological Activity Bromine->Bioactivity Often increases potency PK Pharmacokinetics (ADME) Bromine->PK Can improve metabolic stability May decrease solubility NonHalogen->Bioactivity Variable effects NonHalogen->PK Generally better solubility

Caption: Structure-Activity Relationship (SAR) of Nitropyrazoles.

Conclusion: A Strategic Choice in Drug Design

The decision to pursue a brominated or non-brominated nitropyrazole scaffold in a drug discovery program is a strategic one, with clear trade-offs.

Non-brominated nitropyrazoles offer a foundational scaffold with inherent biological activity and generally more favorable physicochemical properties, such as better aqueous solubility. They serve as excellent starting points for medicinal chemistry campaigns.

Brominated nitropyrazoles , on the other hand, represent a key optimization strategy. The introduction of a bromine atom can significantly enhance biological potency through improved target binding and increased cell permeability. Furthermore, the potential for blocking metabolic hotspots can lead to superior pharmacokinetic profiles. However, this comes at the cost of potentially reduced solubility and increased risk of off-target effects due to higher lipophilicity.

Ultimately, the choice depends on the specific goals of the drug discovery program. If the lead compound suffers from low potency or rapid metabolism, bromination is a rational and often successful approach. However, if solubility and a clean safety profile are paramount, a non-brominated scaffold may be more advantageous. A thorough evaluation of both options, guided by the principles outlined in this guide, will enable researchers to make informed decisions in the quest for novel and effective therapeutics.

References

Comparative In Vitro Analysis of Halogenated and Nitrated Pyrazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro biological activities of halogenated and nitrated pyrazole derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutic agents. While direct and extensive comparative studies on derivatives synthesized from the specific scaffold, 3,5-Dibromo-4-nitro-1H-pyrazole, are limited in publicly accessible literature, this guide will draw upon broader research into structurally related compounds to provide valuable insights for researchers in medicinal chemistry and drug discovery. The principles and methodologies discussed are directly applicable to the evaluation of novel compounds derived from this and similar highly functionalized pyrazole cores.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs. The pyrazole ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The introduction of halogen atoms (such as bromine and chlorine) and nitro groups onto the pyrazole core significantly modulates the compound's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications can lead to enhanced biological activity and target selectivity, making halogenated and nitrated pyrazoles particularly interesting for drug development programs.

Synthesis Strategies for Halogenated and Nitrated Pyrazole Derivatives

The synthesis of diverse pyrazole derivatives often begins with a highly functionalized starting material. This compound is a versatile scaffold for generating a library of novel compounds. The two bromine atoms at positions 3 and 5 are excellent leaving groups, amenable to various cross-coupling reactions, while the nitro group at position 4 can be a key pharmacophore or be further modified.

A general synthetic approach can be visualized as follows:

Synthesis_Workflow Start This compound N_Alkylation N-Alkylation/Arylation Start->N_Alkylation CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) N_Alkylation->CrossCoupling Nitro_Reduction Nitro Group Reduction CrossCoupling->Nitro_Reduction Amine_Functionalization Amine Functionalization Nitro_Reduction->Amine_Functionalization Final_Compounds Library of Novel Pyrazole Derivatives Amine_Functionalization->Final_Compounds

Caption: Synthetic workflow for deriving compounds from this compound.

The causality behind these experimental choices lies in the step-wise modification of the pyrazole core to explore the structure-activity relationship (SAR). N-alkylation or arylation is often the first step to introduce diversity and modulate the pharmacokinetic properties of the final compounds. Subsequent cross-coupling reactions at the bromine-substituted positions allow for the introduction of various aryl, heteroaryl, or alkyl groups, which can interact with specific binding pockets of target proteins.[1] Finally, the reduction of the nitro group to an amine opens up a plethora of possibilities for further functionalization, such as amide or sulfonamide formation, to fine-tune the biological activity.

In Vitro Testing Protocols: A Self-Validating System

The in vitro evaluation of newly synthesized compounds is a critical step in the drug discovery process. The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the data.

Anticancer Activity: Cytotoxicity Screening

A primary assay for anticancer activity is the determination of a compound's cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media, and the cells are treated with a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

The logic behind this protocol is that the MTT assay measures the metabolic activity of the cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or inhibition of proliferation.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

To assess the antibacterial and antifungal potential of the synthesized compounds, the minimum inhibitory concentration (MIC) is determined.

Experimental Protocol: Broth Microdilution Method

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The synthesized compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a reference standard.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This protocol provides a quantitative measure of the antimicrobial potency of the synthesized compounds, allowing for direct comparison with standard antibiotics.

Comparative Performance of Halogenated and Nitrated Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents. The following tables summarize representative data from the literature for various halogenated and nitrated pyrazole derivatives, illustrating the impact of different functional groups on their anticancer and antimicrobial activities.

Table 1: In Vitro Anticancer Activity of Substituted Pyrazole Derivatives

Compound IDR1 SubstituentR3 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
PZ-1 Phenyl4-ChlorophenylTrifluoromethylMCF-78.2[2]
PZ-2 4-Fluorophenyl3,4,5-TrimethoxyphenylHA5495.1[3]
PZ-3 PhenylIndolylHHepG26.5[4]
PZ-4 4-BromophenylPyridinylHHCT-1168.9[5]

Table 2: In Vitro Antimicrobial Activity of Substituted Pyrazole Derivatives

Compound IDR1 SubstituentR3/R5 SubstituentsMicroorganismMIC (µg/mL)Reference
APZ-1 Phenyl3,5-DimethylS. aureus16[6]
APZ-2 H3,5-DiphenylE. coli32[2]
APZ-3 Acetyl3,5-DiphenylC. albicans8[2]
APZ-4 Phenyl3-Thiophenyl, 5-AminophenylS. aureus12.5

These tables clearly demonstrate that the presence of halogenated phenyl rings and other specific functional groups can significantly enhance the biological activity of the pyrazole scaffold.

Signaling Pathways and Experimental Workflows

The mechanism of action of many anticancer pyrazole derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. A common target for pyrazole-based inhibitors is the protein kinase family.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Pyrazole Halogenated Pyrazole Derivative Pyrazole->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

The experimental workflow for identifying and characterizing such inhibitors involves a tiered approach, starting with broad screening and moving towards more specific mechanistic studies.

Drug_Discovery_Workflow Synthesis Synthesis of Pyrazole Library Primary_Screening Primary Screening (e.g., MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition Assay) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical

Caption: A typical workflow for the discovery of pyrazole-based inhibitors.

Conclusion and Future Directions

Halogenated and nitrated pyrazole derivatives represent a promising class of compounds with diverse biological activities. The synthetic versatility of scaffolds like this compound allows for the creation of large and diverse chemical libraries for high-throughput screening. The in vitro testing methodologies outlined in this guide provide a robust framework for identifying and characterizing novel anticancer and antimicrobial agents. Future research should focus on elucidating the precise mechanisms of action of the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them into preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Cross-Coupling Reactivity of 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern synthetic chemistry, appearing in a vast array of biologically active molecules. The ability to functionalize this privileged heterocycle with precision is paramount. This guide provides an in-depth analysis of the cross-coupling reactivity of a highly functionalized building block, 3,5-dibromo-4-nitro-1H-pyrazole , benchmarking its performance against the less-substituted analog, 3,5-dibromo-1H-pyrazole . Through a detailed examination of Suzuki-Miyaura, Sonogashira, and Heck reactions, we will elucidate the profound influence of the C4-nitro group on the reactivity of the C3 and C5 bromine atoms, offering field-proven insights and actionable experimental protocols.

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus is a recurring motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties and ability to engage in various biological interactions.[1] The introduction of substituents onto the pyrazole ring allows for the fine-tuning of these properties. Halogenated pyrazoles, in particular, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[2]

This guide focuses on this compound, a substrate featuring two reactive bromine atoms and a strongly electron-withdrawing nitro group. Understanding the interplay of these functionalities is crucial for predicting and controlling its behavior in popular cross-coupling methodologies.

The Influence of the Nitro Group: An Electronic and Steric Perspective

The presence of a nitro group at the C4 position of the pyrazole ring significantly impacts the electronic and steric environment of the molecule, thereby influencing its reactivity in palladium-catalyzed cross-coupling reactions.

Electronic Effects: The nitro group is a potent electron-withdrawing group, which decreases the electron density of the pyrazole ring. This electronic perturbation has a dual effect. On one hand, it can make the C-Br bonds more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. On the other hand, the overall electron-deficient nature of the pyrazole ring can influence the stability of the organopalladium intermediates.[3]

Steric Effects: While the nitro group is not exceptionally bulky, its presence at the C4 position can exert some steric hindrance, potentially influencing the approach of the bulky phosphine ligands and the organometallic coupling partner to the palladium center. This can affect the rate and selectivity of the reaction.

Benchmarking Reactivity: A Comparative Analysis

To provide a clear and objective comparison, we will benchmark the reactivity of this compound against 3,5-dibromo-1H-pyrazole in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck.

Suzuki-Miyaura Coupling: A Tale of Two Pyrazoles

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance.[4]

dot

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Bromopyrazole This compound or 3,5-Dibromo-1H-pyrazole Reaction_Vessel Reaction Mixture Bromopyrazole->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Palladium_Precatalyst Pd Precatalyst (e.g., XPhos Pd G2) Palladium_Precatalyst->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Heating Heating (e.g., 80-110 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Mono- or Di-arylated Pyrazole Purification->Product Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Bromopyrazole This compound or 3,5-Dibromo-1H-pyrazole Reaction_Vessel Reaction Mixture Bromopyrazole->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Palladium_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Palladium_Catalyst->Reaction_Vessel Copper_Cocatalyst CuI Copper_Cocatalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heating Heating (e.g., 60-80 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Mono- or Di-alkynylated Pyrazole Purification->Product Heck_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Bromopyrazole This compound or 3,5-Dibromo-1H-pyrazole Reaction_Vessel Reaction Mixture Bromopyrazole->Reaction_Vessel Alkene Alkene (e.g., Styrene) Alkene->Reaction_Vessel Palladium_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Palladium_Catalyst->Reaction_Vessel Ligand Ligand (e.g., PPh₃) Ligand->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heating Heating (e.g., 100-140 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Mono- or Di-alkenylated Pyrazole Purification->Product

References

A Comparative Guide to the Synthetic Utility of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Nitropyrazoles

Substituted nitropyrazoles represent a cornerstone in modern heterocyclic chemistry, underpinning significant advancements in pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their rigid, aromatic scaffold, combined with the electron-withdrawing nature of the nitro group, imparts unique physicochemical properties that are highly sought after in the design of novel functional molecules.[3] In the realm of medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore present in a range of therapeutics, including the celebrated anti-inflammatory drug Celecoxib.[4][5] The introduction of a nitro group can further modulate the biological activity of these compounds, offering avenues for the development of new anti-inflammatory, antimicrobial, and anticancer agents.[1][6]

This guide provides a comparative analysis of the principal synthetic strategies for accessing substituted nitropyrazoles. We will delve into the mechanistic rationale behind these methods, offering insights into the factors governing their efficiency and selectivity. Detailed experimental protocols for key transformations are provided, alongside a discussion of their applications and the burgeoning field of green synthetic approaches.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted nitropyrazoles can be broadly categorized into three main approaches: direct nitration of a pre-existing pyrazole ring, rearrangement of an N-nitrated precursor, and construction of the nitropyrazole ring from acyclic nitro-containing building blocks. Each strategy presents a unique set of advantages and challenges, which are summarized below.

Synthetic StrategyGeneral Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Direct C-Nitration Strong acids (e.g., HNO₃/H₂SO₄, fuming HNO₃/oleum)[3]50-90%Straightforward, utilizes readily available starting materials.Harsh conditions, potential for multiple nitrations, and regioselectivity can be an issue with unsymmetrically substituted pyrazoles.[3]
N-Nitration and Thermal Rearrangement 1. Nitration (e.g., HNO₃/Ac₂O) 2. Heating in a high-boiling solvent (e.g., benzonitrile, n-octanol)[7][8]80-95%Often provides access to specific regioisomers (e.g., 3-nitropyrazoles) that are difficult to obtain via direct C-nitration.[2][9]Requires an additional rearrangement step, and the thermal conditions can be harsh.
1,3-Dipolar Cycloaddition In situ generation of a nitrile imine and reaction with a nitro-substituted dipolarophile.[10][11]60-90%High regioselectivity, milder reaction conditions, and allows for the construction of highly functionalized pyrazoles.[10][12]Requires the synthesis of specialized precursors (e.g., hydrazonoyl halides and nitroalkenes).
Green Synthetic Approaches Use of solid acid catalysts, microwave irradiation, or aqueous reaction media.[7][13][14]VariableReduced environmental impact, potentially milder conditions, and easier product isolation.May require catalyst development and optimization; substrate scope can be limited.

In-Depth Analysis of Synthetic Methodologies

Direct C-Nitration of Pyrazoles

Direct nitration is often the most straightforward method for introducing a nitro group onto the pyrazole ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from a mixture of strong acids, attacks the electron-rich pyrazole ring.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly employed to generate the highly electrophilic nitronium ion. The choice of fuming nitric acid and oleum provides even harsher conditions, necessary for the nitration of deactivated pyrazole rings.[3]

  • Regioselectivity: The position of nitration is dictated by the electronic properties of the substituents on the pyrazole ring. Electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. For the pyrazole ring itself, the 4-position is generally the most susceptible to electrophilic attack due to its higher electron density.

Experimental Protocol: Synthesis of 4-Nitropyrazole [3]

  • Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and thermometer, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

  • Formation of Pyrazole Sulfate: In a separate flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes.

  • Nitration: Cool the pyrazole sulfate solution in an ice-water bath and add the prepared nitrosulfuric acid dropwise. After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice water to precipitate the product. Filter the white solid, wash with ice water, and dry under vacuum. The product can be further purified by recrystallization from an ether/hexane mixture to yield 4-nitropyrazole (yield: 85%).[3]

N-Nitration and Thermal Rearrangement

This two-step approach offers a powerful alternative to direct C-nitration, often providing access to regioisomers that are otherwise difficult to synthesize. The first step involves the N-nitration of the pyrazole, followed by a thermal rearrangement that migrates the nitro group to a carbon atom on the ring. The mechanism of this rearrangement is believed to proceed through a[3][15] sigmatropic shift of the nitro group.[2][9][16]

Causality of Experimental Choices:

  • N-Nitrating Agent: A mixture of nitric acid and acetic anhydride is a common choice for N-nitration, as it is less harsh than the conditions for C-nitration and selectively nitrates the nitrogen atom.[8]

  • Rearrangement Solvent: A high-boiling, inert solvent such as benzonitrile or n-octanol is required to provide the thermal energy necessary for the sigmatropic rearrangement to occur.[7][8] Benzonitrile is often preferred as it can lead to cleaner reactions and higher yields.

Experimental Protocol: Synthesis of 3-Nitropyrazole [7][8]

  • N-Nitration: Prepare a solution of pyrazole in a mixed acid system of nitric acid and sulfuric acid at a temperature below 15°C and stir for 3.5 hours to yield N-nitropyrazole (yield: 86.6%).[8]

  • Thermal Rearrangement: Dissolve the N-nitropyrazole in n-octanol and reflux at 185-190°C. The reaction progress can be monitored by TLC. Upon completion, the mixture is cooled, and the 3-nitropyrazole product is isolated (yield: 87.8%).[8]

1,3-Dipolar Cycloaddition

1,3-dipolar cycloaddition reactions offer a highly regioselective and versatile method for constructing the nitropyrazole ring from acyclic precursors. This approach typically involves the reaction of a nitrile imine (the 1,3-dipole) with a nitro-substituted alkene (the dipolarophile). The nitrile imine is usually generated in situ from a hydrazonoyl halide in the presence of a base.[10][11]

Causality of Experimental Choices:

  • Choice of Dipole and Dipolarophile: The specific structures of the nitrile imine and the nitroalkene determine the substitution pattern of the final nitropyrazole product. This method allows for a high degree of control over the placement of functional groups.

  • Reaction Conditions: The reaction is often carried out under mild conditions, at or near room temperature, making it suitable for substrates with sensitive functional groups.[10]

Conceptual Workflow for 1,3-Dipolar Cycloaddition

cluster_0 Nitrile Imine Generation cluster_1 Cycloaddition cluster_2 Aromatization Hydrazonoyl Halide Hydrazonoyl Halide Nitrile Imine Nitrile Imine Hydrazonoyl Halide->Nitrile Imine Elimination Base Base Nitropyrazoline Nitropyrazoline Nitrile Imine->Nitropyrazoline [3+2] Cycloaddition Nitroalkene Nitroalkene Nitropyrazole Nitropyrazole Nitropyrazoline->Nitropyrazole Oxidation/Elimination Synthetic Methodologies Synthetic Methodologies Direct Nitration Direct Nitration Synthetic Methodologies->Direct Nitration Rearrangement Rearrangement Synthetic Methodologies->Rearrangement Cycloaddition Cycloaddition Synthetic Methodologies->Cycloaddition Functionalized Nitropyrazoles Functionalized Nitropyrazoles Direct Nitration->Functionalized Nitropyrazoles Rearrangement->Functionalized Nitropyrazoles Cycloaddition->Functionalized Nitropyrazoles Biological Screening Biological Screening Functionalized Nitropyrazoles->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Drug Candidate Drug Candidate Lead Compound Identification->Drug Candidate

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of our work, integral to laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,5-Dibromo-4-nitro-1H-pyrazole, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to create a self-validating system of waste management that ensures safety and compliance.

Hazard Characterization: The "Why" Behind the Protocol

Understanding the intrinsic properties of this compound is the foundation of its safe disposal. This compound is not merely waste; it is a collection of chemical hazards that dictate its handling from the moment it is deemed surplus.

According to its Laboratory Chemical Safety Summary, this compound is classified with multiple primary hazards.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Furthermore, it is designated as a corrosive agent that causes skin irritation and serious eye damage, and it may also cause respiratory irritation.[1]

Structurally, the presence of a nitro group (-NO2) on the pyrazole ring places it in the category of nitrated organic compounds. Such compounds are recognized for their potential energetic properties and can be thermally sensitive. Studies on related nitropyrazoles confirm that their thermal decomposition can be complex and energetic, often initiated by the elimination of the nitro group or other rearrangements.[2][3][4][5] This inherent chemical reactivity underscores the critical need to avoid mixing this waste with incompatible materials that could trigger a dangerous reaction. Therefore, all disposal procedures must treat this compound as a reactive and toxic hazardous waste, subject to stringent federal and local regulations.[6][7][8]

Pre-Disposal Operations: Segregation and Containerization

The integrity of your waste disposal process begins at your lab bench. Proper segregation and containerization are not passive steps; they are active safety measures to prevent uncontrolled reactions and ensure the waste is accepted by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Containerization Protocol:
  • Select an Appropriate Waste Container:

    • Rationale: The container must be chemically compatible to prevent degradation, leaks, or permeation.

    • Procedure: Use a high-density polyethylene (HDPE) or borosilicate glass container with a screw-on cap. Ensure the container is clean, dry, and has been designated solely for this waste stream. Never use metallic containers, as certain organic compounds can react with metals.

  • Segregate the Waste:

    • Rationale: Mixing incompatible chemicals is a primary cause of laboratory accidents. This compound, as a nitrated organic, poses a reactivity risk.

    • Procedure: Dedicate a specific container for this compound and chemically similar waste (e.g., other halogenated, nitrated organics). Do not mix with acids, bases, reducing agents, or oxidizers. Consult the incompatibility chart below.

  • Label the Container Correctly and Completely:

    • Rationale: Accurate labeling is a regulatory requirement and essential for safe handling by all personnel. An unlabeled container is an unknown risk.

    • Procedure: Affix a "Hazardous Waste" tag or label, as provided by your institution's EHS office, to the container before adding any waste. Fill it out completely with:

      • The full chemical name: "this compound"

      • An accurate estimate of the concentration and volume.

      • The date accumulation started.

      • All associated hazard warnings (e.g., "Toxic," "Corrosive," "Irritant").

  • Keep the Container Closed:

    • Rationale: This prevents the release of harmful vapors and protects the waste from contamination by foreign materials.

    • Procedure: The container must be sealed with its cap at all times, except when waste is being added. A funnel left in the opening is not considered a closed container.

Data Presentation: Chemical Incompatibility

The following table summarizes materials that must be segregated from this compound waste. This is based on general principles for nitrated organic compounds.

Incompatible Material ClassExamplesRationale for Segregation
Strong Acids Hydrochloric Acid, Sulfuric AcidCan catalyze decomposition or violent reactions.
Strong Bases Sodium Hydroxide, Potassium HydroxideCan initiate decomposition reactions.
Strong Oxidizing Agents Peroxides, Nitrates, PermanganatesWhile it contains a nitro group, mixing with other oxidizers can create highly unstable and explosive mixtures.[8]
Reducing Agents / Metals Sodium Borohydride, Lithium Aluminum Hydride, Powdered Zinc or AluminumCan lead to highly exothermic or explosive reactions.

The Disposal Workflow: From Lab Bench to Final Destruction

The disposal of hazardous waste is a regulated, multi-step process. The following workflow, visualized in the diagram below, outlines the necessary steps from generation to final disposal, ensuring compliance and safety.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations Gen 1. Waste Generation (Lab Bench) Char 2. Waste Characterization (Identify as Hazardous: Toxic, Corrosive) Gen->Char Seg 3. Segregation & Containerization (Use Labeled, Compatible Container) Char->Seg SAA 4. Accumulation in SAA (Secure, Designated Location) Seg->SAA Pickup 5. Arrange EHS Pickup (Submit Waste Request) SAA->Pickup Once container is full or per time limit Transport 6. Licensed Transport (Manifested Carrier) Pickup->Transport Disposal 7. Final Disposal (High-Temperature Incineration) Transport->Disposal

Caption: Waste Disposal Workflow for this compound.

Procedural Steps:
  • Accumulate Waste in a Satellite Accumulation Area (SAA):

    • Rationale: Regulations require hazardous waste to be stored at or near the point of generation in a designated area under the control of the operator.[8]

    • Procedure: Store the sealed, labeled waste container in your lab's designated SAA. This area should be clearly marked, secure, and away from drains or sources of ignition. Do not exceed the 55-gallon total hazardous waste limit per SAA.[8]

  • Arrange for EHS Pickup:

    • Rationale: Only licensed professionals are permitted to transport and dispose of hazardous waste.

    • Procedure: Once your waste container is nearly full (e.g., 90% capacity) or has reached your institution's time limit for storage, submit a chemical waste pickup request to your EHS department through their designated system.

  • Final Disposal Method:

    • Rationale: The chemical nature of this compound necessitates its complete destruction to render it non-hazardous.

    • Method: The universally accepted and recommended method for this type of waste is high-temperature incineration at a licensed chemical destruction facility.[9][10] This process, often equipped with flue gas scrubbing, ensures the complete breakdown of the molecule into less harmful components and prevents its release into the environment. Do not attempt to treat or neutralize this chemical in the lab for disposal.

Emergency Procedures: Spill and Exposure Management

Even with robust protocols, accidents can occur. Preparedness is key to mitigating risk.

Spill Response:
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation to the area.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consult a glove chart for halogenated organics), and safety goggles with a face shield.[9]

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent. Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these technically sound and logically structured procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of 3,5-Dibromo-4-nitro-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the complex landscape of drug discovery and development, the introduction of novel chemical entities into the workflow demands a commensurate level of safety and operational preparedness. 3,5-Dibromo-4-nitro-1H-pyrazole, a halogenated nitroaromatic pyrazole derivative, presents a unique set of handling challenges that necessitate a robust and well-documented safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, application, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

This compound is classified as a hazardous substance, and a thorough understanding of its potential risks is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS) and globally harmonized system (GHS) classifications.[1] While the toxicological properties of this specific compound have not been exhaustively investigated, the available data indicates that it should be handled with significant caution.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

These classifications underscore the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can cause irritation and systemic toxicity.[1][2] Double gloving is recommended for enhanced protection.
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes and airborne particles that can cause serious eye damage.[1][2]
Body Protection A flame-retardant lab coat worn over full-length clothingTo shield the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo prevent inhalation of the compound, which can cause respiratory irritation and may be harmful.[1][2] Use should be in accordance with your institution's respiratory protection program.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to minimize the risk of exposure at every stage of handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedure B Don Appropriate PPE A->B Proceed once understood C Prepare Fume Hood B->C Ensure proper fit D Weigh Compound in Fume Hood C->D Verify airflow E Perform Experiment D->E Use anti-static weigh paper F Decontaminate Work Area E->F Upon completion H Doff PPE Correctly E->H In case of spill or end of work G Segregate and Label Waste F->G Use approved disinfectant I Dispose of Waste via EHS G->I Follow institutional guidelines H->I

Caption: A logical workflow for the safe handling of this compound.

1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet for this compound and the experimental protocol.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.

  • Prepare Containment: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1] Ensure the sash is at the appropriate height to maintain proper airflow.

2. Handling:

  • Weighing: When weighing the solid compound, use a disposable weigh boat or anti-static weigh paper to prevent dispersal of the powder.

  • Experimental Procedures: During the experiment, handle all solutions containing the compound with care to avoid splashes and aerosol generation.

3. Cleanup and Decontamination:

  • Work Area: Upon completion of the work, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Equipment: Any non-disposable equipment that has come into contact with the compound should be decontaminated according to your laboratory's standard operating procedures.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while continuing to flush. Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any materials contaminated with it is a critical final step in the safe handling workflow.

Waste Segregation:

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and bench paper, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.

  • Consult EHS: Always consult your local EHS guidelines for specific disposal procedures, as regulations may vary. A common method for disposal of this type of compound is incineration in a chemical incinerator with an afterburner and scrubber.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their research endeavors, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.